Sulfaguanidine-d4
Description
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Properties
Molecular Formula |
C7H10N4O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylguanidine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1D,2D,3D,4D |
InChI Key |
BRBKOPJOKNSWSG-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N=C(N)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sulfaguanidine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfaguanidine-d4, a deuterated analog of the sulfonamide antibiotic, Sulfaguanidine. This isotopically labeled compound serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, due to its chemical similarity to the parent drug and distinct mass difference.[1][2] This document outlines a plausible synthetic route, detailed analytical characterization methodologies, and presents key data in a structured format for ease of reference.
Synthesis of this compound
A potential synthetic route starts with the deuteration of aniline to produce aniline-d5. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) at elevated temperatures or through more modern transition metal-catalyzed C-H activation/deuteration protocols.[5][8] A particularly efficient method involves the diazotization of the aniline in the presence of a deuterium source like deuterated chloroform (CDCl₃).[4]
Following the synthesis of the deuterated aniline precursor, the subsequent steps would likely mirror the established synthesis of unlabeled sulfaguanidine. This typically involves the reaction of the deuterated p-aminobenzenesulfonamide with a guanidinylating agent.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
Materials:
-
Aniline-d5 (or Aniline and a suitable deuteration agent)
-
Chlorosulfonic acid
-
Ammonium hydroxide
-
Cyanamide
-
Hydrochloric acid
-
Sodium hydroxide
-
Activated carbon
-
Ethanol
Procedure:
-
Synthesis of p-Aminobenzenesulfonamide-d4:
-
Aniline-d5 is slowly added to an excess of chlorosulfonic acid at a low temperature (0-5 °C).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate (p-acetylaminobenzenesulfonyl chloride-d4) is collected by filtration.
-
The intermediate is hydrolyzed by heating with dilute hydrochloric acid, followed by neutralization with sodium hydroxide to yield p-aminobenzenesulfonamide-d4.
-
-
Synthesis of this compound:
-
p-Aminobenzenesulfonamide-d4 is dissolved in water containing hydrochloric acid.
-
An aqueous solution of cyanamide is added, and the mixture is heated under reflux.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is cooled, and the pH is adjusted with sodium hydroxide to precipitate the crude this compound.
-
The crude product is recrystallized from hot water with the aid of activated carbon to afford pure this compound.
-
Characterization of this compound
The comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment.[9] The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Expected Results:
The molecular weight of unlabeled Sulfaguanidine is 214.24 g/mol .[11] With the incorporation of four deuterium atoms, the expected molecular weight of this compound is approximately 218.27 g/mol .[3] The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 219. The fragmentation pattern in MS/MS would be similar to that of the unlabeled compound, but with a +4 Da shift for fragments containing the deuterated phenyl ring.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (Predicted) |
| Sulfaguanidine | C₇H₁₀N₄O₂S | 214.0524 | 215.0603 | 156.0115, 108.0450, 92.0502 |
| This compound | C₇H₆D₄N₄O₂S | 218.0775 | 219.0854 | 160.0366, 112.0691, 96.0743 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the isotopic purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS).
Expected Results:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show the absence or significant reduction in the intensity of the signals corresponding to the aromatic protons of the phenyl ring compared to the unlabeled standard. The signals for the amine and guanidine protons should remain.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbon atoms attached to deuterium as triplets (due to C-D coupling) with significantly reduced intensity.
| Assignment (Unlabeled Sulfaguanidine) | ¹H Chemical Shift (ppm, predicted in DMSO-d₆) | ¹³C Chemical Shift (ppm, predicted in DMSO-d₆) | Expected Observation in this compound |
| Aromatic C-H | 6.6 - 7.5 | 113 - 152 | Signals absent or greatly diminished in ¹H NMR. Triplet signals with low intensity in ¹³C NMR. |
| -NH₂ | ~5.8 | - | Signal present. |
| Guanidino -NH | ~7.0 | - | Signal present. |
| C-S | - | ~128 | Signal present. |
| C-N | - | ~152 | Signal present. |
| Guanidino C | - | ~158 | Signal present. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound.
Experimental Protocol: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.
Expected Results:
This compound is expected to have a retention time very similar to that of unlabeled Sulfaguanidine under the same chromatographic conditions. The purity is determined by the peak area percentage of the main peak. A high purity (e.g., >98%) is required for its use as an analytical standard.
Workflow and Logical Relationships
The synthesis and characterization of this compound follow a logical workflow, from the initial synthesis and purification to the comprehensive analytical confirmation of its structure and purity.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Axios Research [axios-research.com]
- 4. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molybdenum-mediated reductive deuteration of nitroarenes with D2O: synthesis of ortho- and para-deuterated anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfaguanidine | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
The Role of Sulfaguanidine-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and practical application of sulfaguanidine-d4 as an internal standard in sensitive analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and reliability of quantitative data.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the use of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte, in this case, this compound, is added to the sample at the earliest stage of the analytical workflow.
This compound is an ideal internal standard for the quantification of sulfaguanidine because it is chemically identical to the analyte of interest, with the only difference being the replacement of four hydrogen atoms with deuterium atoms. This subtle change in mass has no significant impact on its chemical properties, such as polarity, solubility, and reactivity. Consequently, both the analyte (sulfaguanidine) and the internal standard (this compound) exhibit nearly identical behavior throughout the analytical process, including:
-
Sample Preparation: Extraction efficiency, potential for degradation, and susceptibility to matrix effects are the same for both compounds.
-
Chromatographic Separation: Both molecules co-elute, meaning they have the same retention time in the liquid chromatography system.
-
Mass Spectrometric Ionization: The efficiency of ionization in the mass spectrometer source is comparable for both the analyte and the internal standard.
By co-eluting and behaving similarly, this compound acts as a reliable tracer, allowing for the correction of variations that can occur at any stage of the analysis. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. The final concentration of the analyte is then determined by the ratio of the analyte's signal to the known concentration of the internal standard. This ratiometric measurement significantly enhances the precision and accuracy of the quantification.
Experimental Protocols
The following is a representative experimental protocol for the quantification of sulfaguanidine in a biological matrix using this compound as an internal standard. This protocol is based on established methods for sulfonamide analysis.
Sample Preparation
-
Spiking: To a 1 mL aliquot of the sample (e.g., plasma, urine, or a tissue homogenate), add a known amount of this compound solution (e.g., 100 ng/mL).
-
Protein Precipitation: Add 3 mL of acetonitrile to the sample, vortex for 1 minute, and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sulfaguanidine | 215.1 | 156.0 | 100 | 20 |
| Sulfaguanidine | 215.1 | 92.0 | 100 | 35 |
| This compound | 219.1 | 160.0 | 100 | 20 |
| This compound | 219.1 | 96.0 | 100 | 35 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of sulfaguanidine. The precursor ion is shifted by +4 Da due to the four deuterium atoms. The product ions are also expected to be shifted by +4 Da, assuming the deuterium atoms are not lost during fragmentation.
Data Presentation
The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical validation parameters for a method based on this approach.
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the true concentration. |
| Precision (%RSD) | < 15% | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery (%) | 85-115% | The efficiency of the extraction procedure, as corrected by the internal standard. |
| Matrix Effect (%) | < 15% | The effect of co-eluting matrix components on the ionization of the analyte, minimized by the use of the co-eluting internal standard. |
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of action of this compound as an internal standard.
Sulfaguanidine-d4: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Sulfaguanidine-d4, a deuterated analog of the sulfonamide antibiotic sulfaguanidine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies or in metabolic fate and drug disposition research.
Commercial Availability
This compound is readily available from several specialized chemical suppliers that synthesize and distribute stable isotope-labeled compounds for research purposes. Key suppliers include DC Chemicals, MedchemExpress, LGC Standards (through Toronto Research Chemicals), Axios Research, and Clinisciences.[1][2][3][4][5] These suppliers typically offer the compound in various quantities, ranging from milligrams to grams, to accommodate the diverse needs of the research community. It is important to note that this compound is intended for research use only and not for human consumption.[1][2]
Purity and Isotopic Enrichment
The purity of commercially available this compound is a critical parameter for its application as an internal standard. Suppliers generally provide a chemical purity of ≥98.0%. In addition to chemical purity, isotopic purity and enrichment are key specifications for deuterated standards. While a specific Certificate of Analysis for this compound was not publicly available, a representative CoA for a similar deuterated sulfonamide, Sulfabenzamide-d4, indicates that isotopic enrichment is a key quality attribute that is precisely measured and reported.[6] For deuterated compounds, it is practically impossible to achieve 100% isotopic purity; therefore, the distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions) is a crucial piece of information.
Table 1: Summary of Quantitative Data for Commercially Available this compound
| Parameter | Typical Specification | Notes |
| Chemical Formula | C₇H₆D₄N₄O₂S | [4] |
| Molecular Weight | 218.27 g/mol | [4] |
| Chemical Purity | ≥98.0% | As stated by multiple suppliers. |
| Isotopic Purity | >99 atom % Deuterium | This is a typical specification for high-quality deuterated standards. |
| Isotopic Enrichment | Reported as atom % D | The exact isotopic enrichment is lot-specific and should be detailed in the Certificate of Analysis. |
Experimental Protocols
The following sections detail the methodologies for the quality control analysis of this compound, focusing on determining its chemical and isotopic purity. These protocols are based on established analytical techniques for the characterization of small molecules and stable isotope-labeled compounds.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to determine the chemical purity of this compound and to identify and quantify any non-deuterated sulfaguanidine or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of sulfonamides.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8][9] The gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 265 nm is appropriate for sulfonamides.[7]
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Quantification: The chemical purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Mass Spectrometry (MS) for Isotopic Purity and Enrichment
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for determining its isotopic purity and enrichment.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements and for resolving the isotopic clusters.[10]
-
Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for sulfonamides.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS interface.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺ of this compound.
-
Data Analysis:
-
Molecular Weight Confirmation: The accurate mass of the most abundant isotopologue is measured and compared to the theoretical exact mass of C₇H₆D₄N₄O₂S.
-
Isotopic Purity and Enrichment: The relative intensities of the different isotopologue peaks (d0, d1, d2, d3, and d4) in the mass spectrum are used to calculate the isotopic purity and the overall isotopic enrichment.[11] This involves correcting for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ³⁴S).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is an essential tool for the structural elucidation of this compound and can also be used for quantitative purposes to determine purity and isotopic enrichment.[12][13]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
¹H NMR (Proton NMR):
-
Purpose: To confirm the structure and to determine the degree of deuteration by observing the residual proton signals.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum will show small signals corresponding to the positions where deuterium has not been incorporated. The integration of these signals relative to an internal standard of known concentration can be used to determine the amount of non-deuterated or partially deuterated species.
-
-
²H NMR (Deuterium NMR):
-
Purpose: To directly observe the deuterium atoms and confirm their positions in the molecule.
-
Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. This provides direct evidence of successful deuteration.
-
-
Quantitative NMR (qNMR):
-
Purpose: To accurately determine the chemical purity of this compound.
-
Methodology: An accurately weighed amount of the sample is mixed with an accurately weighed amount of a certified internal standard. The purity of the sample is calculated by comparing the integral of a specific resonance from the sample with the integral of a resonance from the internal standard.[14]
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaguanidine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. The following diagram illustrates this mechanism.
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Experimental Workflow: Quality Control of this compound
The following diagram outlines a typical workflow for the quality control analysis of a batch of this compound.
Caption: A typical quality control workflow for this compound.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TRC-S688987-50MG | LGC Standards [lgcstandards.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. NB-64-93041-1mg | this compound Clinisciences [clinisciences.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. imeko.info [imeko.info]
- 9. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 10. almacgroup.com [almacgroup.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 14. ethz.ch [ethz.ch]
Isotopic Labeling of Sulfonamides: A Technical Guide for Research and Development
Introduction
Sulfonamides are a cornerstone class of synthetic compounds, integral to both pharmaceuticals and agrochemicals.[1] Their broad-spectrum antibacterial activity, which stems from the inhibition of folic acid synthesis in bacteria, has cemented their role in veterinary and human medicine for decades.[][3][4] Beyond their antimicrobial properties, sulfonamide derivatives are used to treat a wide range of conditions, including diabetes, cancer, and inflammatory diseases.[5][6]
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical.[7] Isotopic labeling is an indispensable tool in these studies, providing a method to trace and quantify drug molecules and their metabolites with high precision and sensitivity.[8][9] By replacing specific atoms in a sulfonamide molecule with their heavier, stable isotopes (such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O)), researchers can differentiate the labeled compound from its endogenous counterparts. This guide provides an in-depth overview of the core methodologies for isotopic labeling of sulfonamides, their applications, and detailed experimental protocols for researchers in the field.
Core Concepts and Applications
Isotopically labeled sulfonamides serve as powerful tools in a variety of research applications:
-
Metabolic Studies: Labeled compounds are used as tracers to elucidate metabolic pathways, identify metabolites, and determine pharmacokinetic profiles (ADME).[7][9] The distinct mass of the labeled drug allows for its unambiguous detection by mass spectrometry amidst complex biological matrices.
-
Quantitative Analysis: Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification.[10][11] A known amount of a stable isotope-labeled (SIL) sulfonamide is added to a sample as an internal standard. Because the SIL analog has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for sample loss during extraction and for matrix effects during analysis, leading to highly accurate measurements.[10][11]
-
Mechanistic Elucidation: Labeled compounds help in understanding the mechanisms of action and potential toxicities. For instance, strategic placement of deuterium can alter metabolic pathways, a phenomenon known as the "deuterium kinetic isotope effect," which can be used to mitigate metabolism-mediated toxicities.[9]
-
Receptor-Binding Assays: Radiolabeled sulfonamides (using isotopes like Tritium (³H) or Carbon-14 (¹⁴C)) are used in early drug discovery to study drug-receptor interactions and for screening potential drug candidates.[7]
Table 1: Common Isotopes for Labeling Sulfonamides
| Isotope | Natural Abundance (%) | Key Characteristics & Use Cases |
| Deuterium (²H) | 0.015 | Stable. Used to probe C-H activation sites and alter metabolic rates (Kinetic Isotope Effect).[9][12] |
| Carbon-13 (¹³C) | 1.1 | Stable. Ideal for tracing the carbon skeleton of the drug and its metabolites in NMR and MS studies.[13][14] |
| Nitrogen-15 (¹⁵N) | 0.37 | Stable. Used for NMR studies and to trace nitrogen-containing fragments during metabolism.[15][16] |
| Oxygen-18 (¹⁸O) | 0.20 | Stable. Incorporated into the sulfonyl group for mechanistic and metabolic studies.[17][18] |
| Carbon-14 (¹⁴C) | Trace | Radioactive (β-emitter). Gold standard for quantitative ADME studies due to high sensitivity.[7][13] |
| Tritium (³H) | Trace | Radioactive (β-emitter). Widely used in early discovery for receptor binding assays.[7] |
Synthesis and Labeling Strategies
The introduction of isotopes can occur at various stages of synthesis. While classical methods often rely on incorporating the label early by using a labeled starting material, modern "late-stage" functionalization techniques are highly valuable as they allow for the labeling of complex, fully-formed drug molecules.[1][19]
Carbon-13 (¹³C) Labeling
A common strategy for ¹³C-labeling involves starting with a commercially available labeled precursor, such as uniformly labeled [¹³C₆]-aniline.[13] This method ensures the label is stably incorporated into the core phenyl ring of the sulfonamide.
-
Method: A multi-step synthesis starting from [phenyl-ring-¹³C]-aniline. The process typically involves acetylation, chlorosulfonation, and subsequent condensation with the desired amine-containing heterocycle.[13]
-
Application: Ideal for producing standards for quantitative environmental studies and for tracing the core structure in metabolic analyses.[13]
Deuterium (²H) Labeling
Late-stage C-H activation is a powerful method for introducing deuterium at specific positions, typically ortho to a directing group. The primary sulfonamide group itself can act as a directing group for this transformation.
-
Method: Iridium-catalyzed ortho-deuteration via C-H activation. The reaction uses a deuterium source like D₂O or acetone-d₆ under ambient conditions.[12] This has been successfully applied to complex drugs like Celecoxib.[12]
-
Application: Used for mechanistic studies, preparing internal standards for mass spectrometry, and intentionally slowing metabolism at the labeled site.[8][12]
Nitrogen-15 (¹⁵N) and Oxygen-18 (¹⁸O) Labeling
A novel and efficient "degradation-reconstruction" pathway has been developed for the late-stage labeling of primary sulfonamides with both ¹⁵N and ¹⁸O.[17][18]
-
Method: The unlabeled primary sulfonamide is first deaminated to form a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O and subsequently treated with ¹⁵NH₃(aq) to reconstruct the sulfonamide, now containing two ¹⁸O atoms and one ¹⁵N atom (M+5 isotopologue).[18]
-
Application: This green and efficient strategy provides high isotopic enrichment on a gram scale, making it suitable for preparing SIL standards for in vitro and in vivo studies.[17][18] The resulting labeled products show no back-exchange of isotopes, ensuring their stability.[18]
Table 2: Comparison of Selected Labeling Methodologies
| Isotope(s) | Method | Stage | Typical Yield / Enrichment | Key Advantage | Reference |
| ¹³C | Synthesis from [¹³C]-Aniline | Early | 28-54% overall yield | Stable incorporation into the phenyl ring. | [13] |
| ²H | Iridium-Catalyzed C-H Activation | Late | High %D incorporation | Site-selective labeling of the final drug molecule. | [12] |
| ¹⁸O, ¹⁵N | Degradation-Reconstruction | Late | Up to 96% isolated yield | High M+5 isotopic enrichment in a single process. | [17][18] |
| ¹⁵N | N-Functionalization with ¹⁵N source | Late | High yield | Direct conversion of an existing sulfonamide to its ¹⁵N-labeled counterpart. | [19] |
Mandatory Visualizations
Signaling Pathway: Sulfonamide Mechanism of Action
dot digraph "Sulfonamide_MoA" { graph [bgcolor="#F1F3F4", fontname="Tinos", fontsize=12, fontcolor="#202124", label="Mechanism of Action of Sulfonamide Antibiotics", labelloc=b, size="7.6,7.6!"]; node [shape=box, style="filled", fontname="Tinos", fontsize=10]; edge [fontname="Tinos", fontsize=9, color="#5F6368"];
// Nodes PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DHF [label="Dihydrofolate\n(DHF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHFR [label="Dihydrofolate\nReductase (DHFR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; THF [label="Tetrahydrofolate\n(THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NucleicAcids [label="Purine & Pyrimidine\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Growth [label="Bacterial Growth\n& Replication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335", bordercolor="#EA4335"];
// Edges PABA -> DHPS [label="Substrate"]; DHPS -> DHF [label="Catalyzes"]; DHF -> DHFR [label="Substrate"]; DHFR -> THF [label="Catalyzes"]; THF -> NucleicAcids [label="Coenzyme"]; NucleicAcids -> Growth;
// Inhibition Sulfonamide -> DHPS [label="Competitive\nInhibition", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[][20]
Experimental Workflow: Isotope Dilution Mass Spectrometry (IDMS)
dot digraph "IDMS_Workflow" { graph [bgcolor="#F1F3F4", fontname="Tinos", fontsize=12, fontcolor="#202124", label="Workflow for Quantitative Analysis via IDMS", labelloc=b, size="7.6,7.6!"]; node [shape=record, style=filled, fontname="Tinos", fontsize=10]; edge [fontname="Tinos", fontsize=9, color="#5F6368"];
// Nodes Sample [label="{Sample Collection | {Milk, Meat, Water, etc.}}", fillcolor="#FFFFFF", fontcolor="#202124"]; Spike [label="{Internal Standard Spiking | Add known amount of\nIsotopically Labeled Sulfonamide}", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="{Sample Preparation | {Homogenization | Protein Precipitation | Solid-Phase Extraction (SPE)}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="{LC-MS/MS Analysis | {Chromatographic Separation | Mass Spectrometric Detection}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="{Quantification | {Calculate Analyte/IS Ratio | Determine concentration\nfrom calibration curve}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sample -> Spike; Spike -> Extraction; Extraction -> Analysis; Analysis -> Quant; }
Caption: General workflow for sulfonamide quantification using IDMS.[10][11]
Experimental Workflow: In Vivo Metabolism Study
dot digraph "Metabolism_Study_Workflow" { graph [bgcolor="#F1F3F4", fontname="Tinos", fontsize=12, fontcolor="#202124", label="Workflow for an In Vivo Metabolism Study", labelloc=b, size="7.6,7.6!"]; node [shape=box, style="filled", fontname="Tinos", fontsize=10, margin="0.1,0.1"]; edge [fontname="Tinos", fontsize=9, color="#5F6368"];
// Nodes Dosing [label="Administer Labeled\nSulfonamide to\nTest Subject", fillcolor="#FBBC05", fontcolor="#202124"]; Collection [label="Collect Biological Samples\n(Blood, Urine, Feces)\nover Time Course", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extract Drug and\nMetabolites from\nSample Matrix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Extracts using\nLC-MS/MS or NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Identify Metabolites\nbased on Mass Shift\nand Fragmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantify Parent Drug\nand Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_PD [label="Pharmacokinetic (PK)\nModeling", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Dosing -> Collection; Collection -> Extraction; Extraction -> Analysis; Analysis -> Identification; Analysis -> Quantification; Quantification -> PK_PD; }
Caption: A typical workflow for studying drug metabolism using isotopically labeled compounds.[7][9]
Experimental Protocols
The following sections provide detailed methodologies for key labeling and analysis procedures.
Protocol 1: Late-Stage ¹⁸O and ¹⁵N Labeling via Degradation-Reconstruction
This protocol is adapted from the method developed by Reilly et al. for the M+5 labeling of primary sulfonamides.[18]
Materials:
-
Primary sulfonamide (unlabeled)
-
t-BuONO (tert-butyl nitrite)
-
Acetonitrile (MeCN)
-
H₂¹⁸O (isotopically enriched water)
-
¹⁵NH₃ in H₂O (e.g., 7N aqueous solution)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution
Procedure:
-
Deamination to Sulfinate: To a solution of the primary sulfonamide (1.0 equiv) in acetonitrile, add t-BuONO (1.5 equiv). Stir the reaction at room temperature for 1-2 hours until analysis (e.g., by LC-MS) shows complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess t-BuONO.
-
Isotopic Enrichment of Sulfinate: To the crude sulfinate intermediate, add H₂¹⁸O (5.0 equiv). Stir the mixture vigorously for 1 hour at room temperature to facilitate isotopic exchange.
-
Reconstruction of Sulfonamide: Add the aqueous ¹⁵NH₃ solution (5.0 equiv) to the mixture. Stir for 2-4 hours at room temperature. Monitor the reaction for the formation of the M+5 isotopologue.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, labeled sulfonamide.
-
Analysis: Confirm isotopic enrichment and purity using High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Synthesis of [phenyl-ring-¹³C]-Sulfadiazine (SDZ)
This protocol is a generalized procedure based on the synthesis of ¹³C-labeled sulfonamides for environmental studies.[13]
Materials:
-
[U-¹³C₆]-Aniline
-
Acetic anhydride
-
Chlorosulfonic acid
-
Thionyl chloride
-
2-aminopyrimidine
-
Pyridine
-
Hydrochloric acid (HCl)
Procedure:
-
Acetylation: React [U-¹³C₆]-aniline with acetic anhydride to form [¹³C₆]-acetanilide.
-
Chlorosulfonation: Add the [¹³C₆]-acetanilide portion-wise to an excess of cold chlorosulfonic acid (0 °C). After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully pour the mixture onto crushed ice to precipitate the product, N-acetyl-[¹³C₆]-sulfanilyl chloride.
-
Condensation: Dissolve the N-acetyl-[¹³C₆]-sulfanilyl chloride and 2-aminopyrimidine (1.0 equiv) in pyridine. Heat the mixture (e.g., at 100 °C) for several hours.
-
Hydrolysis: After cooling, add water to the reaction mixture. Acidify with HCl to precipitate the crude product. Heat the suspension under reflux for 1 hour to hydrolyze the acetyl protecting group.
-
Purification: Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the [phenyl-ring-¹³C]-sulfadiazine. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure labeled product.
-
Analysis: Verify the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.[13] The ¹³C NMR spectrum will show intense, split peaks due to ¹³C-¹³C coupling.[13]
Protocol 3: Isotope Dilution Mass Spectrometry (IDMS) for Sulfonamide Quantification in Milk
This protocol outlines a general method for quantifying sulfonamide residues in a complex matrix like milk.[10][11]
Materials:
-
Milk sample
-
Isotopically labeled sulfonamide internal standard (IS) solution of known concentration
-
Acetonitrile (MeCN) with 1% formic acid
-
Anhydrous MgSO₄ and NaCl
-
Solid-Phase Extraction (SPE) cartridges (e.g., HLB type)
-
Methanol
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Place 10 mL of milk into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the IS solution (e.g., 100 µL of 1 µg/mL labeled sulfamethazine) to the milk sample. Vortex for 30 seconds.
-
Extraction (QuEChERS-style): Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
SPE Cleanup: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Load 5 mL of the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Elution: Elute the sulfonamides with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Monitor specific precursor-to-product ion transitions for both the native sulfonamide and the labeled internal standard.
-
Quantification: Create a calibration curve using standards of the unlabeled analyte with a constant concentration of the IS. Calculate the concentration of the sulfonamide in the original sample based on the peak area ratio of the analyte to the IS.[11]
Quantitative Data Summary
Table 3: Performance Data for IDMS Quantification of Sulfonamides
This table summarizes typical performance metrics for the determination of sulfonamides in complex matrices using IDMS with isotopically labeled internal standards.
| Matrix | Analyte(s) | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Milk | 14 Sulfonamides | ID-LC-MS/MS | 91 - 114 | Not Reported | Not Reported | [10] |
| Milk | 3 Sulfonamides | ID-UHPLC-MS/MS | 96.8 - 103.8 | 0.018 - 0.075 | 0.029 - 0.166 | [11] |
| Meat | 9 Sulfonamides | LC-ES-MS | Not Reported | < 10 | Not Reported | [21] |
| Water | 17 Sulfonamides | SPE-UPLC-MS/MS | 79 - 118 | 0.01 - 0.05 (ng/L) | Not Reported | [22] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
Isotopic labeling is a fundamentally important technology in the study of sulfonamides. From elucidating their antibacterial mechanism to ensuring food safety through precise quantification of residues, labeled sulfonamides are critical research tools. The development of innovative late-stage labeling techniques has significantly improved the accessibility and efficiency of producing these vital compounds. The protocols and workflows detailed in this guide provide a comprehensive resource for researchers, enabling the robust application of isotopic labeling in drug development and environmental science.
References
- 1. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Late-Stage 18 O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Deuterated Sulfaguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical stability of deuterated sulfaguanidine. While specific experimental data on the deuterated form is limited, this document extrapolates from the known stability profile of sulfaguanidine and the established principles of deuterium substitution in pharmaceuticals. It covers anticipated degradation pathways, the influence of deuteration on stability, and detailed experimental protocols for stability-indicating assays. This guide aims to equip researchers and drug development professionals with the necessary information to design and execute robust stability studies for deuterated sulfaguanidine.
Introduction
Sulfaguanidine is a sulfonamide antibacterial agent used primarily for enteric infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to improve the pharmacokinetic and metabolic profiles of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[2][] This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety profile.[4][5] Understanding the physical and chemical stability of deuterated sulfaguanidine is therefore critical for its development as a potential therapeutic agent.
Physicochemical Properties of Sulfaguanidine
A summary of the known physicochemical properties of non-deuterated sulfaguanidine is presented in Table 1. These properties are not expected to be significantly altered by deuteration, although minor differences in properties such as melting point and pKa may be observed.
Table 1: Physicochemical Properties of Sulfaguanidine
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₄O₂S | [6] |
| Molar Mass | 214.24 g/mol | [1] |
| Melting Point | 190-193 °C | [7] |
| pKa | 2.37 (at 37 °C) | [7] |
| Solubility | Almost insoluble in water, slightly soluble in ethanol, soluble in acetone and methanol. | [8] |
| Appearance | White or yellowish crystalline powder. | [8] |
Anticipated Degradation Pathways and the Influence of Deuteration
Forced degradation studies on sulfonamides, including sulfaguanidine, have identified several potential degradation pathways.[9][10] The primary routes of degradation are expected to be hydrolysis and photolysis.
3.1. Hydrolytic Degradation
Sulfonamides can undergo hydrolysis, particularly at acidic or alkaline pH.[11] For sulfaguanidine, this could involve the cleavage of the sulfonamide bond. Deuteration at positions that are not directly involved in the hydrolytic mechanism is unlikely to have a significant impact on the rate of hydrolysis. However, if deuteration alters the electronic properties of the molecule, it could have a minor indirect effect.
3.2. Photodegradation
Sulfaguanidine is known to change color upon exposure to light, indicating susceptibility to photodegradation.[8] The degradation pathways may involve complex radical reactions. Deuteration at sites susceptible to photo-induced bond cleavage could potentially slow down the degradation process due to the kinetic isotope effect.
3.3. Oxidative Degradation
Oxidation is another potential degradation pathway for many drug substances. For sulfaguanidine, the primary amino group could be susceptible to oxidation. Deuteration of the amino group could potentially slow this process.
3.4. General Effects of Deuteration on Stability
The primary impact of deuteration on the stability of sulfaguanidine is expected to be on its metabolic stability rather than its intrinsic chemical stability under typical storage conditions.[5] The kinetic isotope effect can significantly slow down cytochrome P450 (CYP) mediated metabolism, which often involves the cleavage of C-H bonds.[5] This can lead to a longer biological half-life and potentially a more favorable pharmacokinetic profile.[4]
Experimental Protocols for Stability Testing
To assess the physical and chemical stability of deuterated sulfaguanidine, a comprehensive forced degradation study should be conducted. This involves subjecting the drug substance to a variety of stress conditions to identify potential degradation products and establish stability-indicating analytical methods.
4.1. Forced Degradation Studies
A typical forced degradation study protocol is outlined in Table 2.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days |
| Neutral Hydrolysis | Water at 60°C for up to 7 days |
| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 7 days |
| Thermal Degradation | Solid drug substance at 80°C for up to 30 days |
| Photostability | Solid drug substance exposed to ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
4.2. Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[12][13]
4.2.1. HPLC Method Development
A reverse-phase HPLC method with UV detection would be a suitable starting point. Key parameters to optimize include:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of sulfaguanidine.
-
Column Temperature: Controlled, typically between 25-40°C.
4.2.2. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualizations
5.1. Mechanism of Action of Sulfaguanidine
The following diagram illustrates the mechanism of action of sulfaguanidine, which involves the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[14]
Sulfaguanidine's Mechanism of Action
5.2. Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting stability testing of deuterated sulfaguanidine.
Stability Testing Workflow
Conclusion
While direct experimental data on the physical and chemical stability of deuterated sulfaguanidine is not yet available, this guide provides a robust framework for approaching its stability assessment. Based on the known properties of sulfaguanidine and the principles of deuteration, it is anticipated that deuterated sulfaguanidine will exhibit a similar chemical stability profile to its non-deuterated counterpart under standard storage conditions. The most significant impact of deuteration is expected to be an enhancement of its metabolic stability. The experimental protocols and workflows detailed herein provide a comprehensive roadmap for researchers and drug development professionals to rigorously evaluate the stability of deuterated sulfaguanidine and ensure the development of a safe and effective pharmaceutical product.
References
- 1. Sulfaguanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfaguanidine | C7H10N4O2S | CID 5324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfaguanidine | 57-67-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. kinampark.com [kinampark.com]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Sulfaguanidine-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Sulfaguanidine-d4, a deuterated analogue of the sulfonamide antibiotic, sulfaguanidine. This document outlines its chemical properties, and while specific experimental data for the deuterated form is limited in publicly available literature, it provides foundational experimental protocols for the parent compound, which can be adapted for the isotopic-labeled version.
Core Data Presentation
Below is a summary of the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | Not consistently available for the deuterated form. The CAS number for the non-deuterated form (Sulfaguanidine) is 57-67-0. | N/A |
| Molecular Formula | C₇H₆D₄N₄O₂S | N/A |
| Molecular Weight | Approximately 218.27 g/mol | N/A |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfaguanidine, and by extension its deuterated form, exerts its antimicrobial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfaguanidine binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid.[1][2] This disruption of the folic acid synthesis pathway ultimately leads to the inhibition of bacterial growth.[1]
Experimental Protocols
General Synthesis of Sulfaguanidine
The synthesis of sulfaguanidine can be achieved through various methods. One common approach involves the reaction of a sulfonyl chloride derivative with guanidine. The following is a generalized procedure based on established chemical principles:
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Guanidine hydrochloride
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Suitable solvents (e.g., water, ethanol)
Procedure:
-
Reaction: p-Acetamidobenzenesulfonyl chloride is reacted with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen chloride formed during the reaction. The reaction is typically carried out in an aqueous or alcoholic solution.
-
Hydrolysis: The resulting N-acetylsulfaguanidine is then hydrolyzed, usually by heating with an acid (e.g., hydrochloric acid) or a base, to remove the acetyl protecting group from the amino function.
-
Neutralization and Isolation: The reaction mixture is neutralized to precipitate the sulfaguanidine.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure sulfaguanidine.
For a more detailed, specific synthesis protocol, researchers can refer to various published methods which may include microwave-assisted synthesis or other novel approaches.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common analytical technique for the quantification and purity assessment of sulfonamides. The following is a general HPLC method that can be adapted for the analysis of sulfaguanidine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
Procedure:
-
Standard Preparation: A stock solution of sulfaguanidine is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create a series of calibration standards.
-
Sample Preparation: The sample containing sulfaguanidine is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used. The specific composition will depend on the column and desired separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly performed at a wavelength of around 254 nm or 270 nm.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Analysis: The retention time and peak area of the sulfaguanidine peak in the sample are compared to those of the calibration standards to determine its concentration and purity.
Researchers should validate the method for linearity, accuracy, precision, and specificity for their particular application.[4][5][6][7]
Antimicrobial Susceptibility Testing
The antimicrobial activity of sulfaguanidine can be assessed using standard methods such as broth microdilution or disk diffusion assays.
General Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: A two-fold serial dilution of sulfaguanidine is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of sulfaguanidine that visibly inhibits bacterial growth.
Visualizations
The following diagrams illustrate the mechanism of action of sulfaguanidine and a general experimental workflow.
Caption: Mechanism of action of Sulfaguanidine.
Caption: General experimental workflow.
References
- 1. What is the mechanism of Sulfaguanidine? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Indispensable Role of Deuterium Labeling in Modern Analytical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. The use of internal standards is a cornerstone of quantitative analysis, particularly in complex biological matrices. Among the various types of internal standards, deuterium-labeled compounds have emerged as the gold standard, offering unparalleled advantages in mass spectrometry-based bioanalysis. This in-depth technical guide explores the core principles of deuterium labeling, its applications in creating robust analytical standards, and the methodologies for their synthesis and analysis, providing a comprehensive resource for scientists striving for the highest quality analytical data.
The Fundamental Principle: Why Deuterium?
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron in its nucleus. This seemingly subtle difference in mass forms the basis of its utility as an internal standard. When one or more hydrogen atoms in a molecule are replaced with deuterium, the resulting deuterated analog is chemically almost identical to the parent compound.[1] It exhibits nearly the same extraction recovery, ionization response in mass spectrometry, and chromatographic retention time.[2] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, enabling precise and accurate quantification through a technique known as isotope dilution mass spectrometry .[3]
The primary advantage of using a deuterium-labeled internal standard (DL-IS) is its ability to compensate for variations that can occur during sample preparation and analysis.[4] These variations include:
-
Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since the DL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for reliable correction.
-
Extraction and Recovery Variability: Losses during sample extraction and processing can be a significant source of error. A DL-IS, added to the sample at the beginning of the workflow, experiences the same losses as the analyte, ensuring that the ratio of analyte to internal standard remains constant.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are effectively normalized by the consistent presence of the DL-IS.
Crafting the Standard: Synthesis of Deuterium-Labeled Compounds
The synthesis of high-quality deuterium-labeled standards is a critical first step. The ideal DL-IS should have a sufficient number of deuterium atoms to provide a clear mass shift from the unlabeled analyte and its naturally occurring isotopes, and the deuterium labels must be placed in positions that are stable and do not undergo back-exchange with hydrogen atoms from the solvent or matrix.[1]
Two primary strategies are employed for the synthesis of deuterium-labeled compounds:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterium oxide (D₂O), and a catalyst.[1] Common catalytic methods include:
-
Chemical Synthesis with Labeled Building Blocks: This approach involves the complete synthesis of the target molecule using starting materials or reagents that are already enriched with deuterium. This method offers greater control over the position and number of deuterium labels.[1]
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a deuterium-labeled internal standard.
Caption: General workflow for the synthesis and quality control of a deuterium-labeled internal standard.
Ensuring Quality: Isotopic Purity and Stability
The utility of a DL-IS is contingent on its isotopic purity and the stability of the deuterium labels.
-
Isotopic Purity: This refers to the percentage of the compound that is deuterated to the desired extent. It is crucial to determine the isotopic purity to ensure that the unlabeled analyte is not a significant component of the internal standard, which would lead to an overestimation of the analyte concentration.[7][8] High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining isotopic enrichment.[7][9]
-
Label Stability: Deuterium atoms should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.[1] For example, deuterium atoms on heteroatoms like oxygen or nitrogen are generally labile and should be avoided. The stability of the label should be assessed under the conditions of the bioanalytical method.[1]
Application in Quantitative Bioanalysis: Isotope Dilution LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for quantitative bioanalysis in drug development. The use of a DL-IS in an isotope dilution LC-MS assay significantly enhances the accuracy and precision of the method.
Experimental Protocol for a Typical Bioanalytical Assay
-
Sample Preparation:
-
An aliquot of the biological sample (e.g., plasma, urine) is taken.
-
A known and constant amount of the deuterium-labeled internal standard solution is added to all samples, calibration standards, and quality controls.[4]
-
The samples undergo an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
-
-
LC-MS Analysis:
-
The extracted samples are injected into an LC system for chromatographic separation of the analyte and internal standard from other components.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using the measured peak area ratio.
-
Data Presentation: The Impact of Deuterium Labeling
The use of a DL-IS significantly improves the precision and accuracy of bioanalytical methods. The following table summarizes a hypothetical comparison of validation parameters for an LC-MS/MS assay with and without a DL-IS.
| Validation Parameter | Without DL-IS (Surrogate IS) | With DL-IS |
| Precision (%CV) | ||
| Intra-day | 8.5% | 2.7% |
| Inter-day | 10.2% | 3.5% |
| Accuracy (%Bias) | ||
| Intra-day | -7.8% to +9.5% | -2.1% to +1.8% |
| Inter-day | -12.3% to +11.0% | -3.5% to +2.9% |
| Matrix Effect (%CV) | 15.7% | 4.2% |
Note: This table presents illustrative data based on typical improvements observed in practice. Actual results may vary depending on the specific analyte, matrix, and method. A study on the measurement of sirolimus in whole blood demonstrated that the inter-patient assay imprecision (CV) was consistently lower when using a deuterium-labeled internal standard (2.7%-5.7%) compared to a structural analog (7.6%-9.7%).[10]
Navigating the Regulatory Landscape
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods.[11][12][13] These guidelines emphasize the importance of using a suitable internal standard to ensure the reliability of the data.
-
FDA Guidance: The FDA's "Bioanalytical Method Validation Guidance for Industry" recommends the use of a stable isotope-labeled internal standard whenever possible.[11] The guidance also addresses the need to assess the internal standard's response to ensure it is consistent across the analytical run.[4]
-
EMA Guideline: The EMA's "Guideline on bioanalytical method validation" also advocates for the use of stable isotope-labeled internal standards.[12][13] The ICH M10 guideline, which has been adopted by the EMA, provides harmonized recommendations for bioanalytical method validation, including the use of internal standards.[14][15]
The logical relationship for ensuring a robust bioanalytical method in a regulatory context is depicted below.
Caption: Logical flow from method development to regulatory submission for a bioanalytical assay.
Understanding the Nuances: Isotope Effects and Fragmentation
While deuterium-labeled standards are incredibly powerful, it is important to be aware of potential isotopic effects.
-
Chromatographic Isotope Effect: In some cases, particularly with a high degree of deuterium labeling, the deuterated compound may exhibit a slightly different chromatographic retention time than the unlabeled analyte, typically eluting slightly earlier in reversed-phase chromatography.[16][17][18][19] This can be problematic if the chromatographic separation is not sufficient, as the analyte and internal standard may experience different degrees of matrix effects.[19]
-
Mass Spectral Fragmentation: The fragmentation patterns of deuterated compounds in the mass spectrometer are generally similar to their unlabeled counterparts. However, the presence of deuterium can sometimes influence fragmentation pathways, leading to differences in the relative abundances of certain fragment ions.[20] Understanding these potential shifts is important for selecting the appropriate MRM transitions for the analyte and the internal standard.
Conclusion: The Unwavering Value of Deuterium Labeling
Deuterium-labeled analytical standards are an indispensable tool in modern drug development and other scientific disciplines requiring high-fidelity quantitative analysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. By understanding the principles of their synthesis, characterization, and application, and by being mindful of potential isotopic effects, researchers can harness the full power of deuterium labeling to generate robust and reliable data that can withstand the rigors of scientific scrutiny and regulatory review.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. id-eptri.eu [id-eptri.eu]
- 16. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dea.gov [dea.gov]
An In-depth Technical Guide to the Safe Handling and Application of Sulfaguanidine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling protocols, and an overview of the experimental applications of Sulfaguanidine-d4. This compound is the deuterated form of Sulfaguanidine, an orally active sulfonamide antibiotic used in the research of enteric infections like bacillary dysentery.[1][2] The sulfonamide class of drugs acts by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[3][4] This document consolidates critical information to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Safety Data Sheet (SDS) Summary
Proper handling of this compound is paramount for laboratory safety. The following sections summarize the key hazard, handling, and safety information derived from material safety data sheets.
Hazard Identification
This compound is classified as hazardous under OSHA 29 CFR 1910.1200. Researchers should be aware of the following classifications and statements[5]:
-
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.
-
-
Other Potential Hazards: May cause irritation to the skin, eyes, and respiratory system.[3][6] Accidental ingestion may be damaging to an individual's health, with sulfonamides known to potentially cause kidney damage.[3]
Physical and Chemical Properties
The properties of this compound are similar to its non-deuterated counterpart. Key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆D₄N₄O₂S | [5] |
| Molecular Weight | 218.27 g/mol | [2][5] |
| Appearance | White or yellowish crystalline powder | [6] |
| Melting Point | 190-193 °C | [7] |
| Solubility | Almost insoluble in cold water; soluble in boiling water, acetone, methanol, and dilute mineral acids. | [6] |
| Storage Temperature | 2 years at -20°C (Powder)6 months at -80°C (in DMSO) | [1] |
Toxicological Information
While specific toxicological studies on the deuterated form are limited, data for Sulfaguanidine is used as a reference.
| Toxicity Type | Classification / Information | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [5] |
| Skin Corrosion/Irritation | Irritating to skin. | [3][8] |
| Eye Damage/Irritation | Irritating to eyes. | [3][8] |
| Respiratory System | Irritating to the respiratory system. | [3][8] |
| Carcinogenicity | No data available to classify. | [5][8] |
| Reproductive Toxicity | No data available to classify. | [5] |
Section 2: Handling and Personal Protective Equipment (PPE)
Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Use in a well-ventilated area.[3]
-
Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[5]
-
Safety showers and eyewash stations should be readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy should be implemented when handling this compound.
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [5][8] |
| Skin Protection | Protective gloves (e.g., nitrile) and a lab coat. Impervious clothing may be required for larger quantities. | [5][9] |
| Respiratory Protection | A suitable dust respirator should be used if ventilation is inadequate or dust is generated. | [3][9] |
Handling and Storage Procedures
-
Handling: Avoid all personal contact, including inhalation of dust.[3] Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[5] Use dry clean-up procedures and avoid generating dust.[3]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[5] Store at -20°C for long-term stability as a powder.[1] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids, bases, and oxidizing agents.[3][5]
Section 3: Experimental Protocols and Applications
Sulfaguanidine and its derivatives are primarily investigated for their antimicrobial properties. The following section details common experimental methodologies.
Antimicrobial Activity Screening: Disk Diffusion Method
This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[5][10]
Methodology:
-
Prepare Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.
-
Plate Inoculation: The microbial suspension is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a petri dish.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound (e.g., this compound dissolved in DMSO).
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Analysis: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Methodology (Broth Microdilution):
-
Serial Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]
Section 4: Visualized Workflows and Pathways
Understanding the mechanism of action and synthesis pathways is critical for drug development professionals.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides, including Sulfaguanidine, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] They are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a crucial precursor for DNA and protein synthesis, thus halting bacterial growth.[3][8]
Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfaguanidine Inhibition.
General Synthesis Workflow
The synthesis of Sulfaguanidine derivatives often involves multi-step chemical reactions. The workflow below illustrates a general pathway for creating novel sulfonamides from a Sulfaguanidine starting material for further drug development and screening.[11]
Caption: General workflow for the synthesis of novel Sulfaguanidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Sulfaguanidine in Food Matrices using Sulfaguanidine-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of sulfaguanidine in various food matrices, including honey and milk. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Sulfaguanidine-d4 as an internal standard to ensure accuracy and precision. The sample preparation employs a straightforward liquid-liquid extraction protocol, and the chromatographic conditions are optimized for high-throughput analysis. This method is highly suitable for routine monitoring of sulfaguanidine residues in food safety and quality control laboratories.
Introduction
Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine to treat intestinal infections. Its residues can persist in animal-derived food products and pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance. Regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various foodstuffs. Consequently, sensitive and reliable analytical methods are crucial for the monitoring of these residues. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Sulfaguanidine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Sodium chloride
-
Anhydrous magnesium sulfate
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Analytical Column: ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm) or equivalent
Standard Preparation
Stock solutions of sulfaguanidine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Matrix-matched calibration standards were prepared by spiking blank matrix extracts with the working standard solutions to achieve a concentration range of 1 to 100 ng/mL. The internal standard (this compound) was added to all calibration standards and samples at a constant concentration of 20 ng/mL.
Sample Preparation Protocol
-
Homogenization: Homogenize 5 g of the food sample (e.g., honey, milk).
-
Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the sample. Vortex vigorously for 2 minutes.
-
Salting Out: Add 2 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for another 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfaguanidine | 215.1 | 156.1 | 15 |
| Sulfaguanidine | 215.1 | 92.1 | 25 |
| This compound | 219.1 | 160.1 | 15 |
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 100 ng/mL for sulfaguanidine in both honey and milk matrices. The coefficient of determination (R²) was consistently greater than 0.995 for all calibration curves.
| Matrix | Calibration Range (ng/mL) | R² |
| Honey | 1 - 100 | > 0.997 |
| Milk | 1 - 100 | > 0.996 |
Recovery and Precision
The recovery and precision of the method were evaluated by spiking blank honey and milk samples at three different concentration levels (5, 20, and 50 ng/g). The results are summarized in the table below. The average recoveries were within the acceptable range of 85-110%, with relative standard deviations (RSD) below 10%, indicating good accuracy and precision of the method.
| Matrix | Spiked Level (ng/g) | Average Recovery (%) | RSD (%) (n=6) |
| Honey | 5 | 92.5 | 6.8 |
| 20 | 98.2 | 4.5 | |
| 50 | 101.7 | 3.1 | |
| Milk | 5 | 88.9 | 8.2 |
| 20 | 95.4 | 5.1 | |
| 50 | 99.8 | 3.9 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively. The method achieved low LOD and LOQ values, demonstrating its high sensitivity for the detection of sulfaguanidine residues in the tested food matrices.
| Matrix | LOD (ng/g) | LOQ (ng/g) |
| Honey | 0.5 | 1.5 |
| Milk | 0.8 | 2.5 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the analysis of sulfaguanidine in food.
Caption: Logic diagram for internal standard-based quantification.
Conclusion
This application note describes a highly sensitive, accurate, and robust LC-MS/MS method for the determination of sulfaguanidine in food matrices. The use of this compound as an internal standard effectively compensates for matrix effects, ensuring reliable quantification. The simple sample preparation procedure and fast chromatographic analysis make this method ideal for high-throughput screening and quantitative confirmation of sulfaguanidine residues in routine food safety monitoring.
Application Note: Quantitative Analysis of Sulfonamides in Wastewater with Isotopic Standards
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence and Health Risk Assessment of Sulfonamide Antibiotics in Different Freshwater Fish in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. quora.com [quora.com]
- 14. The impact of newly synthesized sulfonamides on soil microbial population and respiration in rhizospheric soil of wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Sulfaguanidine-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Sulfaguanidine-d4 from various biological matrices, including plasma, urine, and tissue homogenates. The methodologies described are based on established principles of bioanalytical sample preparation and are intended to serve as a comprehensive guide for developing and validating robust analytical methods.
Introduction
Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine. Its deuterated analog, this compound, is commonly employed as an internal standard in pharmacokinetic and residue analysis studies to ensure accuracy and precision. The choice of sample preparation technique is critical for removing interfering matrix components and achieving the desired sensitivity and reproducibility. This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The selection of the most appropriate method depends on the specific biological matrix, the required limit of quantification, and the available analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Techniques: A Comparative Overview
A summary of the key performance characteristics of each technique for the analysis of sulfonamides is presented below. It is important to note that while specific data for this compound is limited in publicly available literature, the data for other sulfonamides provides a reliable indication of expected performance.
| Technique | Biological Matrix | Typical Recovery (%) | Matrix Effect | Lower Limit of Quantification (LLOQ) |
| Protein Precipitation | Plasma/Serum | 85 - 110 | High | 1 - 10 ng/mL |
| Liquid-Liquid Extraction | Urine | 70 - 100 | Moderate | 0.5 - 5 ng/mL |
| Solid-Phase Extraction | Tissue Homogenate | 80 - 115 | Low | 0.1 - 2 ng/g |
Note: The data presented in this table is a compiled estimate based on various studies on sulfonamides and may vary for this compound depending on the specific experimental conditions.
Protein Precipitation (PPT) for Plasma Samples
Application Note:
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput screening and early-stage drug discovery studies. Acetonitrile is a commonly used precipitation solvent for sulfonamides, offering good recovery and precipitation efficiency. The primary drawback of this technique is the potential for significant matrix effects due to the co-extraction of other endogenous components like phospholipids. The use of a deuterated internal standard like this compound is essential to compensate for these effects.[1][2][3]
Experimental Protocol:
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant (approximately 390 µL) and transfer it to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex mix for 15 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Protein Precipitation Workflow for Plasma
Liquid-Liquid Extraction (LLE) for Urine Samples
Application Note:
Liquid-liquid extraction is a classic sample preparation technique that offers a cleaner extract compared to protein precipitation, resulting in reduced matrix effects.[4] For sulfonamides, which are amphoteric molecules, adjusting the pH of the urine sample is crucial to ensure they are in a neutral form for efficient extraction into an organic solvent. Ethyl acetate is a commonly used solvent for the extraction of sulfonamides. This method is more labor-intensive than PPT but generally provides better sensitivity.
Experimental Protocol:
Materials:
-
Human urine
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Ethyl acetate, HPLC grade
-
Sodium hydroxide (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
Phosphate buffer (e.g., 0.1 M, pH 7)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Calibrated pipettes
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of human urine into a 15 mL glass centrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7) and vortex mix for 10 seconds.
-
Adjust the pH of the sample to approximately 7.0 using 1 M NaOH or 1 M HCl as needed.
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex mix vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Vortex mix for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Liquid-Liquid Extraction Workflow for Urine
Solid-Phase Extraction (SPE) for Tissue Homogenates
Application Note:
Solid-phase extraction is a highly selective and efficient sample preparation technique that provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[5][6][7][8][9] For sulfonamides in complex matrices like tissue homogenates, a polymeric reversed-phase sorbent such as Oasis HLB is often a good choice due to its broad retention of acidic, neutral, and basic compounds. The protocol involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. This method is ideal for applications requiring low limits of quantification. A study on the determination of sulfaguanidine in medicated feedingstuffs reported recoveries ranging from 90.4% to 96.0% using a SPE cleanup step.[10] Another study on various sulfonamides in bovine liver using a QuEChERS method with a dispersive-SPE cleanup reported recoveries between 53% and 93% and an LOQ of 5 ng/g.[11]
Experimental Protocol:
Materials:
-
Animal tissue (e.g., liver)
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Oasis HLB SPE cartridges (e.g., 3 cc, 60 mg)
-
Methanol, HPLC grade
-
Acetonitrile with 0.1% formic acid, HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization: Weigh approximately 0.5 g of tissue and add 2 mL of homogenization buffer. Homogenize until a uniform consistency is achieved.
-
Sample Pre-treatment: Transfer 1 mL of the tissue homogenate to a centrifuge tube. Add 20 µL of the this compound internal standard solution. Vortex mix for 30 seconds. Centrifuge at 10,000 x g for 10 minutes to pellet cellular debris.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the Oasis HLB cartridge.
-
Pass 2 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of water with 0.1% formic acid to remove polar interferences.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex mix, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction Workflow for Tissue
LC-MS/MS Parameters
While optimal parameters need to be determined empirically, the following provides a starting point for the analysis of this compound:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used for sulfonamides.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for sulfonamides.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for Sulfaguanidine and this compound need to be determined by direct infusion of the analytical standards. For Sulfaguanidine (precursor ion m/z 215.1), a common product ion is m/z 156.1. The precursor for this compound would be m/z 219.1, and a corresponding product ion would need to be identified.
Conclusion
The choice of sample preparation is a critical step in the bioanalysis of this compound. Protein precipitation offers a rapid but less clean approach, suitable for high-throughput applications. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects, while solid-phase extraction yields the cleanest extracts and the highest sensitivity, making it ideal for methods requiring low limits of quantification. The detailed protocols provided herein serve as a foundation for the development of robust and reliable analytical methods for the determination of this compound in various biological matrices. Method validation, including the assessment of recovery, matrix effects, precision, and accuracy, is essential before applying these methods to routine sample analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. norlab.com [norlab.com]
- 3. agilent.com [agilent.com]
- 4. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. waters.com [waters.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Sulfaguanidine Pharmacokinetics Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of sulfaguanidine in plasma samples. The method utilizes a deuterated internal standard (Sulfaguanidine-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-throughput pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data.
Introduction
Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine for the treatment of enteric infections.[4] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of a deuterated internal standard in bioanalytical methods is a widely accepted strategy to improve the accuracy and precision of quantification, especially in complex biological matrices like plasma.[2] Deuterated standards co-elute with the analyte and exhibit similar ionization behavior, effectively correcting for variations in sample extraction and instrumental response.[2] This note outlines a complete workflow for a pharmacokinetic study of sulfaguanidine, from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
Sulfaguanidine (analytical standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Control plasma (drug-free)
Sample Preparation
-
Spiking of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of sulfaguanidine into control plasma.
-
Internal Standard Addition: Add 20 µL of the deuterated internal standard working solution (this compound, 1 µg/mL in methanol) to 100 µL of plasma sample, calibrator, or QC sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfaguanidine: Precursor ion (m/z) 215.1 → Product ion (m/z) 156.1
-
This compound (IS): Precursor ion (m/z) 219.1 → Product ion (m/z) 160.1
-
-
Collision Energy: Optimized for each transition
-
Source Temperature: 500°C
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 20 | 25,000 | 50,500 | 0.495 |
| 50 | 62,000 | 49,800 | 1.245 |
| 100 | 125,000 | 50,200 | 2.490 |
| 500 | 630,000 | 51,000 | 12.353 |
| 1000 | 1,250,000 | 50,000 | 25.000 |
Pharmacokinetic Parameters (Representative Data)
The following table summarizes the key pharmacokinetic parameters of sulfaguanidine obtained from a hypothetical study in canines following a single oral dose of 50 mg/kg.
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | µg/mL | 15.2 |
| Tmax (Time to Cmax) | hours | 2.0 |
| AUC (0-t) (Area Under the Curve) | µg*h/mL | 125.6 |
| t1/2 (Half-life) | hours | 8.5 |
| CL/F (Apparent Clearance) | L/h/kg | 0.40 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 4.9 |
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of sulfaguanidine.
Conclusion
References
Application Notes and Protocols for the Environmental Analysis of Sulfaguanidine using Sulfaguanidine-d4 as an Internal Standard
Introduction
Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine. Its presence in the environment, primarily through agricultural runoff, is a growing concern due to the potential for antibiotic resistance development in microorganisms. Accurate and reliable quantification of sulfaguanidine in environmental samples is crucial for monitoring its fate and transport. The use of an isotopically labeled internal standard, such as Sulfaguanidine-d4, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3]
These application notes provide a detailed protocol for the determination of sulfaguanidine in environmental water samples using Solid Phase Extraction (SPE) and LC-MS/MS with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The native analyte and the labeled internal standard are assumed to behave identically during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument response.
Below is a diagram illustrating the logical relationship of the Isotope Dilution Mass Spectrometry workflow.
Caption: Workflow for Isotope Dilution Mass Spectrometry Analysis.
Experimental Protocols
Reagents and Materials
-
Sulfaguanidine (analytical standard)
-
This compound (isotopically labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Standard laboratory glassware and equipment
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Sulfaguanidine and this compound, respectively, in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sulfaguanidine by serial dilution of the primary stock solution with a mixture of methanol and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If residual chlorine is present, quench with ascorbic acid. Store samples at 4°C until extraction.
-
Fortification with Internal Standard: To a 100 mL aliquot of the water sample, add a precise volume of the this compound internal standard spiking solution to achieve a final concentration of 10 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water (10:90, v/v) mixture. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for both Sulfaguanidine and this compound is the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sulfaguanidine | 215.1 | 156.1 | 50 | 25 | 15 |
| 92.1 | 50 | 25 | 30 | ||
| This compound | 219.1 | 160.1 | 50 | 25 | 15 |
| 96.1 | 50 | 25 | 30 |
Note: The MRM transition for this compound is predicted based on the known fragmentation of sulfonamides. The +4 Da shift in the precursor and major fragment ions assumes the deuterium labels are on the aniline ring. These transitions should be confirmed experimentally.
Data Presentation
The following tables present typical quantitative data that can be expected from a validated method using this protocol.
Table 1: Method Performance Characteristics
| Parameter | Sulfaguanidine |
| Linear Range (ng/L) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/L) | 0.5 |
| Limit of Quantification (LOQ) (ng/L) | 1.5 |
Table 2: Recovery and Precision Data in Spiked Environmental Water Samples
| Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 5 | 95.2 | 6.8 |
| 25 | 98.7 | 4.5 |
| 75 | 101.3 | 3.2 |
These values are representative and may vary depending on the specific matrix and instrument performance.
Experimental Workflow Diagram
The following diagram provides a visual representation of the complete experimental workflow.
Caption: Detailed Experimental Workflow for Sulfaguanidine Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of sulfaguanidine in environmental water samples. The use of this compound as an internal standard coupled with LC-MS/MS ensures high accuracy, precision, and reliability of the results. This methodology is suitable for routine monitoring of sulfaguanidine contamination in various water matrices, providing valuable data for environmental risk assessment and management.
References
High-Performance Liquid Chromatography (HPLC) Analysis of Sulfaguanidine-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Sulfaguanidine-d4 using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of the sulfonamide antibiotic sulfaguanidine, is commonly employed as an internal standard in pharmacokinetic and bioanalytical studies to ensure accuracy and precision.
Introduction
Sulfaguanidine is a sulfonamide antibiotic used in veterinary medicine to treat enteric infections. Its deuterated form, this compound, serves as an ideal internal standard for bioanalytical methods due to its similar chemical and physical properties to the parent compound, while being distinguishable by its mass-to-charge ratio (m/z). This allows for precise quantification by correcting for variations during sample preparation and analysis.
The methodologies outlined below describe the conditions for the separation and detection of this compound, which are applicable to its use as an internal standard in the analysis of sulfaguanidine and other sulfonamides in various biological matrices.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the HPLC and LC-MS/MS analysis of sulfaguanidine and its deuterated analog. These values are compiled from various studies and should be considered as typical performance characteristics. Method-specific validation is essential for achieving accurate results.
| Parameter | Sulfaguanidine | This compound (Predicted) | Reference/Notes |
| Precursor Ion (m/z) | 215.1 | 219.1 | [1] |
| Product Ion 1 (m/z) | 156.0 | 160.0 | [1] |
| Product Ion 2 (m/z) | 108.0 | 112.0 | [1] |
| Retention Time (min) | ~9.46 | Similar to Sulfaguanidine | [2] |
| Limit of Detection (LOD) | 34.5 - 79.5 µg/kg | Not Applicable (as IS) | Representative for sulfonamides[2] |
| Limit of Quantification (LOQ) | 41.3 - 89.9 µg/kg | Not Applicable (as IS) | Representative for sulfonamides[2] |
| Linearity (r²) | >0.995 | Not Applicable (as IS) | For sulfonamide analysis[2] |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or an appropriate solvent to achieve the desired concentrations for spiking into calibration standards and quality control samples.
Sample Preparation (QuEChERS Method for Biological Matrices)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting sulfonamides from complex matrices.
-
Homogenization: Homogenize 1-2 g of the sample (e.g., tissue, honey, or feed) with an appropriate volume of water.
-
Internal Standard Spiking: Add a known volume of the this compound working standard solution to all samples, calibration standards, and quality control samples.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 5-10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
HPLC-MS/MS Method
The following are typical starting conditions for the analysis of this compound. Method optimization is recommended for specific applications and matrices.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Sulfaguanidine: Precursor: 215.1 m/z; Product ions: 156.0 m/z (quantifier), 108.0 m/z (qualifier).
-
This compound (Internal Standard): Precursor: 219.1 m/z; Product ions: 160.0 m/z (quantifier), 112.0 m/z (qualifier).
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
-
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logic of MRM detection for Sulfaguanidine and its deuterated standard.
References
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Sulfonamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleanup of sulfonamides from various matrices using solid-phase extraction (SPE). The following sections offer a comprehensive overview of SPE methods, quantitative performance data, and step-by-step experimental procedures to guide researchers in developing and implementing robust analytical methods for sulfonamide residues.
Introduction to SPE for Sulfonamide Analysis
Solid-phase extraction (SPE) is a widely utilized sample preparation technique that has largely replaced liquid-liquid extraction (LLE) for the cleanup of sulfonamides in complex matrices such as environmental, biological, and food samples.[1][2] Its advantages include high enrichment factors, excellent recovery rates, reduced solvent consumption, and the potential for automation.[1] SPE effectively removes interfering compounds from a sample, which can improve analytical results in techniques like HPLC, GC, and MS by minimizing baseline interference and enhancing detection sensitivity.[3]
The principle of SPE is similar to chromatography, where a sample is passed through a solid sorbent that retains the analytes of interest or the interfering matrix components.[3] The choice of sorbent is critical and depends on the physicochemical properties of the sulfonamides and the sample matrix. Common sorbents for sulfonamide analysis include reversed-phase materials like C8 and C18 bonded silica, polymeric sorbents, and mixed-mode ion exchangers.[2][4]
Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is dispersed directly into the sample solution, eliminating the need for cartridges and reducing extraction time.[1][5] This technique is often employed in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of various SPE methods for sulfonamide analysis reported in the literature. These tables provide a comparative overview of recovery rates, limits of detection (LOD), and limits of quantification (LOQ) across different matrices and analytical techniques.
Table 1: SPE Performance for Sulfonamide Analysis in Environmental Water Samples
| Sulfonamide(s) | SPE Sorbent | Analytical Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference |
| 6 Sulfonamides | TiO2 nanotube arrays (μ-SPE) | HPLC | Environmental Water | Satisfactory spiked recoveries | 0.27-0.6 μg/L | - | [7] |
| 19 Sulfonamides | Online SPE | LC-MS/MS | WWTP influent, effluent, ground water, surface water | - | 0.01-7.84 ng/L | - | [8] |
| 5 Sulfonamides | Quaternary ammonium polymeric ionic liquid (d-SPE) | LC-DAD | Environmental Waters | 81.40-102.62 | 0.11-0.31 μg/L | - | [5] |
| 17 Sulfonamides | Automated SPE (CNW Poly-Sery HLB) | UPLC-MS/MS | Pure water, tap water, river water, seawater | 79-118 | 0.01-0.05 ng/L | - | [9] |
| 4 Sulfonamides | Magnetic mixed hemimicelles (MMHSPE) | HPLC-UV | Environmental Water | 70-102 | 0.024-0.033 μg/L | - | [10] |
| Sulfamethoxazole | SPE | LC-MS/MS | Irish surface waters | 87.83 | - | - | [11] |
Table 2: SPE Performance for Sulfonamide Analysis in Food and Biological Samples
| Sulfonamide(s) | SPE Sorbent/Method | Analytical Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference |
| Sulfonamides | SPE on disposable columns | HPTLC | Meat | - | - | 4 μg/kg | [12] |
| Carbazochrome sodium sulfonate | Oasis® WAX cartridge | LC-ESI-MS/MS | Human Plasma | 95.03-105.9 (accuracy) | - | 0.189 ng/mL (linear range start) | [13] |
| Targeted Sulfonamides | Dispersive micro SPE | LC-HRMS | Milk | 68.8-115.8 | 0.003-0.2 μg/L | - | [14] |
| Targeted Sulfonamides | Dispersive micro SPE | LC-HRMS | Honey | 68.8-115.8 | 0.01-1 μg/kg | - | [14] |
| 24 Sulfonamides | Modified QuEChERS (C18 and MgSO4) | UPLC-MS/MS | Instant Pastries | 67.6-103.8 | 0.01-0.14 μg/kg | 0.02-0.45 μg/kg | [6] |
| 9 Sulfonamides | Cation-exchange resin | HPLC-MS/MS | Sediments and Soils | 76.3-92.1 | 0.24-0.49 ng/g | 0.82-1.63 ng/g | [15] |
| Sulfonamides | Modified QuEChERS | LC-HRMS | Honey | - | 0.02-0.12 µg/kg | 0.08-0.72 µg/kg | [16] |
Experimental Protocols
This section provides detailed methodologies for SPE cleanup of sulfonamides in different matrices, compiled from various validated methods.
This protocol is a generalized procedure based on common practices for water analysis.[7][8][9]
3.1.1. Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X) are often preferred for their broad retention of sulfonamides.[9][17]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonia solution (for pH adjustment)
-
Ultrapure water
-
SPE vacuum manifold
3.1.2. Sample Pre-treatment
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the sample pH. For many sulfonamides, a slightly acidic pH (e.g., 4.5) can improve retention on reversed-phase sorbents.[18]
3.1.3. SPE Procedure
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated water sample (e.g., 100-500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove co-eluting interferences. A small percentage of organic solvent (e.g., 5% methanol in water) can be used for a more stringent wash, but care must be taken to avoid elution of the target analytes.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained sulfonamides with a suitable solvent. A common elution solvent is methanol or acetonitrile, often with the addition of a small amount of ammonia to ensure the sulfonamides are in their less polar form.[15] Use a small volume of solvent (e.g., 2 x 3 mL) to ensure a concentrated extract.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase for LC analysis.
This protocol is adapted from modified QuEChERS methods for food analysis.[6][16]
3.2.1. Materials and Reagents
-
Acetonitrile (containing 1% acetic acid)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbent: A mixture of C18 and primary secondary amine (PSA) is common. Z-Sep®, a zirconium-based sorbent, can also be effective in removing lipids.[19]
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
3.2.2. Sample Extraction
-
Homogenize a representative portion of the food sample (e.g., 5 g of meat or pastry).
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add MgSO₄ (e.g., 4 g) and NaCl (e.g., 1 g) to induce phase separation.
-
Vortex vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
3.2.3. Dispersive SPE Cleanup
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL centrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis. If necessary, it can be filtered through a 0.22 µm filter.
Visualizations
The following diagrams illustrate the key workflows and relationships in SPE for sulfonamide analysis.
Caption: General workflow for solid-phase extraction (SPE) of sulfonamides.
Caption: Workflow for dispersive solid-phase extraction (d-SPE) cleanup.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive determination of sulfonamides in environmental water samples by sodium dodecylbenzene sulfonate enhanced micro-solid phase extraction combined with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. academic.oup.com [academic.oup.com]
- 13. Optimization of solid phase extraction clean up and validation of quantitative determination of carbazochrome sodium sulfonate in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bingol.edu.tr [bingol.edu.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Determining antibiotic residues in honey with isotope dilution mass spectrometry
An Application Note and Protocol for the Determination of Antibiotic Residues in Honey by Isotope Dilution Mass Spectrometry
Introduction
Honey is a natural sweet substance produced by bees from the nectar of plants.[1][2] Due to its nutritional and medicinal properties, it is a highly consumed food product worldwide.[2] However, the use of antibiotics in apiculture to treat and prevent bee diseases can lead to the presence of residues in honey.[2][3] These residues pose a potential risk to human health, including allergic reactions and the development of antibiotic resistance.[3] Consequently, many countries have established regulations and monitoring programs for antibiotic residues in honey.[3] In the European Union, for instance, there are no Maximum Residue Limits (MRLs) set for most antimicrobials in honey, leading to a "zero tolerance" approach.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a common and powerful analytical technique for the quantification of antibiotic contamination in honey.[3][4] The complexity and high sugar content of the honey matrix present analytical challenges, necessitating robust sample preparation and sensitive detection methods.[5] Isotope dilution mass spectrometry, which involves the use of stable isotope-labeled internal standards, is a highly accurate and precise quantification technique that can effectively compensate for matrix effects and variations in sample preparation and instrument response.
This document provides a detailed protocol for the simultaneous determination of multiple classes of antibiotic residues in honey using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). The described method is intended for researchers, scientists, and quality control professionals in the food safety and drug development sectors.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of determining the concentration of a substance in a sample by adding a known amount of an isotopically enriched form of that substance as an internal standard. The native (analyte) and the labeled (internal standard) forms are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately calculated, correcting for any losses during sample processing.
Experimental Protocols
This protocol is a representative method for the analysis of various antibiotic classes, including tetracyclines, sulfonamides, macrolides, and fluoroquinolones.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[4][6]
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).[6]
-
Nitrogen evaporator.
-
Autosampler vials.
-
-
Reagents:
-
Ultrapure water (Milli-Q or equivalent).
-
Acetonitrile, methanol, and formic acid (LC-MS grade).
-
Disodium EDTA (Na₂EDTA).
-
Analytical standards of target antibiotics.
-
Isotope-labeled internal standards for each target antibiotic.
-
Honey samples, stored at -20 ± 2 °C until analysis.[5]
-
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each antibiotic standard and isotope-labeled internal standard in methanol. Store in amber vials at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare mixed intermediate solutions of the antibiotic standards and the internal standards by diluting the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate mixed standard solution with a mixture of 0.1% formic acid in water and methanol (e.g., 1:4 v/v) to achieve concentrations ranging from approximately 0.5 to 100 ng/mL.[7] All calibration standards should be fortified with the internal standard mix at a constant concentration (e.g., 20 ng/mL).
Sample Preparation and Extraction
The following is a general procedure based on common SPE cleanup methods.[4][6]
-
Sample Homogenization: Weigh approximately 2 g of the honey sample into a 50 mL centrifuge tube.[4]
-
Dissolution: Add 10 mL of a suitable buffer, such as McIlvaine buffer or water containing EDTA, to dissolve the honey.[3][4] Vortex thoroughly until the honey is completely dissolved.
-
Internal Standard Spiking: Spike the sample with the mixed isotope-labeled internal standard solution.
-
Centrifugation: Centrifuge the sample to pellet any insoluble material.[4]
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with methanol followed by ultrapure water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the antibiotics with an appropriate solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.[4]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
References
- 1. Detection of Antibiotic Residues in Blossom Honeys from Different Regions in Turkey by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics in honey: a comprehensive review on occurrence and analytical methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com.sg [shimadzu.com.sg]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Sulfaguanidine-d4 LC-MS Analysis
Welcome to the technical support center for Sulfaguanidine-d4 LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] Common interferences in biological matrices include phospholipids, salts, and endogenous metabolites.[3]
Q2: I am observing poor signal intensity and reproducibility for this compound. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity and poor reproducibility are classic signs of matrix effects.[2] When co-eluting matrix components interfere with the ionization of this compound, it can lead to significant variations in the analyte response, even when the concentration is the same across different samples. This is particularly problematic when analyzing samples from different individuals or lots, as the composition of the matrix can vary.
Q3: How can I qualitatively assess if matrix effects are present in my method?
A3: A common and effective method for qualitative assessment is the post-column infusion technique.[1][3][5] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer ion source. A blank, extracted sample matrix is then injected. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the regions of the chromatogram where matrix effects are occurring.[1][6]
Below is a workflow diagram for performing a post-column infusion experiment.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed
Symptom: The peak area of this compound is significantly lower in extracted samples compared to a pure standard solution of the same concentration.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[7] Consider switching from a simple protein precipitation to a more rigorous sample clean-up technique.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar compounds like salts and some phospholipids.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide cleaner extracts compared to LLE and protein precipitation.[8]
-
Phospholipid Depletion Plates: If phospholipids are the primary source of interference, specialized plates like HybridSPE can be used for their targeted removal.
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.
-
-
Optimize Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the region of ion suppression identified in your post-column infusion experiment. [6]
-
Modify Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter selectivity.
-
-
Sample Dilution: A straightforward approach is to dilute the sample extract. [5][9]This reduces the concentration of matrix components, but be mindful that it also dilutes your analyte, which could be an issue if sensitivity is a concern.
Quantitative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Matrix Effect (%)* | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation | 45 | 95 | 12 |
| Liquid-Liquid Extraction | 78 | 85 | 7 |
| Solid-Phase Extraction | 92 | 90 | 4 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value closer to 100% indicates less matrix effect.
Issue 2: Inconsistent Results Despite Using a Deuterated Internal Standard
Symptom: The ratio of Sulfaguanidine to this compound is not consistent across different sample lots, leading to poor accuracy and precision.
Troubleshooting Steps:
-
Check for Chromatographic Co-elution: While stable isotope-labeled (SIL) internal standards are designed to co-elute with the analyte, differences in deuterium content can sometimes lead to a slight retention time shift (the "deuterium isotope effect"). If this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression, the compensation will be inaccurate. [10]
-
Action: Overlay the chromatograms of the analyte and the SIL internal standard. If a significant shift is observed, adjust the chromatography to ensure they elute as closely as possible.
-
-
Verify Internal Standard Purity: Ensure that your this compound internal standard is not contaminated with unlabeled Sulfaguanidine. This can lead to artificially high measured concentrations of the analyte.
-
Action: Analyze a solution of the internal standard alone to check for the presence of any unlabeled analyte.
-
-
Evaluate Matrix Effects on the Internal Standard: In cases of severe matrix effects, even a SIL internal standard may not provide perfect compensation.
-
Action: Perform a post-extraction addition experiment to quantify the matrix effect on both the analyte and the internal standard separately. The matrix factor (MF) should be similar for both.
-
Experimental Protocol: Post-Extraction Addition for Matrix Factor Calculation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Sulfaguanidine and this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma) and then spike with Sulfaguanidine and this compound at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank matrix with Sulfaguanidine and this compound before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
An ideal MF is close to 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The MF for Sulfaguanidine and this compound should be comparable.
-
The logical relationship for troubleshooting inconsistent internal standard performance is depicted below.
By systematically addressing these common issues, researchers can enhance the robustness and reliability of their this compound LC-MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zefsci.com [zefsci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Ion Suppression of Sulfaguanidine-d4
Welcome to the Technical Support Center for troubleshooting ion suppression of the Sulfaguanidine-d4 signal in complex samples. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a complex sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][4] For an internal standard like this compound, this can lead to inaccurate quantification of the target analyte.
Q2: What are the common causes of ion suppression in complex samples like plasma or urine?
A2: Ion suppression is primarily caused by competition for ionization between this compound and co-eluting matrix components.[1][3] Common culprits in biological matrices include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression, especially in the middle of a typical reversed-phase chromatographic run.[5][6]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, hindering the release of gas-phase ions.[2][7]
-
Proteins and Peptides: Can contaminate the ion source and compete for ionization.[5][8]
-
Other Endogenous Molecules: Lipids, carbohydrates, and other small molecules can also contribute to matrix effects.
-
Exogenous Compounds: Formulation agents, anticoagulants, and other administered drugs can also interfere.[9]
Q3: How can I determine if my this compound signal is being suppressed?
A3: There are several methods to assess ion suppression. The most common is the post-column infusion experiment .[2][8][10] This involves infusing a constant flow of a this compound standard into the LC eluent post-column while injecting a blank matrix extract. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column. Other methods include comparing the slope of calibration curves prepared in solvent versus the sample matrix and the standard addition method.[1][2]
Q4: Can using a stable isotope-labeled internal standard like this compound eliminate the problem of ion suppression?
A4: While using a stable isotope-labeled internal standard (SIL-IS) like this compound is a highly effective strategy to compensate for ion suppression, it doesn't eliminate the suppression itself.[3] The assumption is that the SIL-IS and the analyte will experience the same degree of suppression, thus the ratio of their signals will remain constant.[3] However, it's crucial to ensure that the concentration of the SIL-IS is not so high that it causes ion suppression of the analyte.[3]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting ion suppression of the this compound signal.
Guide 1: Initial Assessment of Ion Suppression
This guide helps you confirm and locate the source of ion suppression in your chromatogram.
Step 1: Perform a Post-Column Infusion Experiment.
-
Objective: To visualize the regions of ion suppression in your chromatographic run.
-
Procedure: Follow the detailed protocol for the Post-Column Infusion Experiment outlined below.
-
Interpretation: A stable baseline indicates no significant ion suppression. Dips in the baseline correspond to retention times where matrix components are causing suppression.
Step 2: Compare Analyte and Internal Standard Peak Shapes and Retention Times.
-
Objective: To check for chromatographic issues that may exacerbate ion suppression.
-
Procedure: Overlay the chromatograms of Sulfaguanidine and this compound.
-
Interpretation: Poor peak shape or shifting retention times can indicate interactions with the column or matrix that may lead to co-elution with interfering compounds.
Guide 2: Mitigating Ion Suppression Through Sample Preparation
This guide focuses on reducing matrix effects by improving your sample cleanup process.
Step 1: Evaluate Different Sample Preparation Techniques.
-
Objective: To select the most effective method for removing interfering matrix components.
-
Comparison of Common Techniques:
| Sample Preparation Method | Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | Non-selective, often results in significant ion suppression from phospholipids and other soluble components.[2][5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for removing salts and highly polar interferences. | Can be labor-intensive and may not be suitable for all analytes.[2][11] |
| Solid-Phase Extraction (SPE) | High | Highly selective, can effectively remove a wide range of interferences. | More complex method development and can be more expensive.[2][11] |
-
Recommendation: If you are currently using protein precipitation and experiencing significant ion suppression, consider developing an LLE or SPE method.
Guide 3: Chromatographic and Instrumental Optimization
This guide provides strategies to separate this compound from interfering matrix components.
Step 1: Modify Chromatographic Conditions.
-
Objective: To achieve chromatographic separation between this compound and the ion-suppressing compounds.
-
Strategies:
-
Gradient Optimization: Adjust the gradient slope to better separate peaks.
-
Column Chemistry: Try a different column with an alternative stationary phase (e.g., HILIC if using reversed-phase).
-
Increase Resolution: Using columns with smaller particle sizes (e.g., UPLC/UHPLC) can significantly improve resolution and reduce the likelihood of co-elution.[6]
-
Step 2: Optimize Mass Spectrometer Source Parameters.
-
Objective: To minimize the impact of matrix effects on the ionization process.
-
Strategies:
-
Change Ionization Polarity: If possible, switch from positive to negative ionization mode, as fewer compounds ionize in negative mode, potentially reducing interferences.[2]
-
Adjust Source Parameters: Optimize parameters such as gas flows, temperature, and spray voltage.
-
Consider a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression from non-volatile salts compared to electrospray ionization (ESI).[2][7]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression within a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
-
Mobile phases for your chromatographic method.
Procedure:
-
Set up your LC-MS/MS system with your analytical column and mobile phases as you would for a regular sample analysis.
-
Disconnect the LC outlet from the MS inlet.
-
Connect the LC outlet to one arm of the T-connector.
-
Connect the syringe pump, containing the this compound standard solution, to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the MS inlet.
-
Begin the flow from the LC system with your initial mobile phase conditions.
-
Start the infusion of the this compound standard solution from the syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.
-
Inject the prepared blank matrix extract onto the LC column and start the chromatographic gradient.
-
Monitor the this compound signal throughout the run.
Data Analysis:
-
Plot the intensity of the this compound signal against retention time.
-
A stable, flat baseline indicates no ion suppression.
-
Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Evaluation of Matrix Factor
Objective: To quantify the extent of ion suppression or enhancement.
Materials:
-
This compound standard solutions in reconstitution solvent.
-
Blank matrix samples.
-
Your established sample preparation and LC-MS/MS method.
Procedure:
-
Prepare a set of this compound standard solutions in the final reconstitution solvent at various concentration levels.
-
Prepare a second set of standards by spiking the same concentrations of this compound into blank matrix extracts that have been processed through your sample preparation method. These are your matrix-matched standards.
-
Analyze both sets of standards using your LC-MS/MS method.
-
Calculate the peak area response for each concentration level in both solvent and matrix.
-
Determine the slopes of the calibration curves for both sets of standards.
Data Analysis: The Matrix Factor (MF) can be calculated as follows:
MF = (Slope of calibration curve in matrix) / (Slope of calibration curve in solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Visualizations
Caption: A flowchart for troubleshooting ion suppression.
Caption: Workflow for mitigating ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
Technical Support Center: Optimizing Sulfaguanidine-d4 Analysis in HPLC
Welcome to the technical support center for the analysis of Sulfaguanidine-d4 using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. Here’s a step-by-step guide to address this:
-
Mobile Phase pH Adjustment: Sulfaguanidine has a pKa of approximately 2.37.[1][2][3] Operating the mobile phase at a low pH (typically 2.5-3.5) will ensure that the sulfaguanidine molecule is protonated and also suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions.[4]
-
Buffer Concentration: An inadequate buffer concentration can lead to pH shifts on the column, causing peak distortion. Using a buffer concentration between 20-50 mM is generally recommended to maintain a stable pH and improve peak symmetry.
-
Column Selection:
-
End-capped Columns: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl column. The pi-pi interactions offered by the phenyl rings can provide alternative selectivity and sometimes improve peak shape for aromatic compounds like Sulfaguanidine.[5][6][7]
-
-
Use of Mobile Phase Additives: Adding a small concentration of a basic modifier, such as triethylamine (TEA), can help to mask the active silanol sites and improve peak shape. However, be mindful that TEA can suppress ionization in mass spectrometry detection.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry:
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) for Sulfaguanidine | Rationale |
| 7.0 (Neutral) | > 1.5 (Significant Tailing) | At neutral pH, residual silanols are ionized, leading to strong secondary interactions with the protonated sulfaguanidine. |
| 4.5 (Mildly Acidic) | 1.2 - 1.5 (Moderate Tailing) | Partial suppression of silanol ionization, leading to some improvement in peak shape. |
| 3.0 (Acidic) | 1.0 - 1.2 (Symmetrical or Near-Symmetrical) | Silanol ionization is suppressed, and the analyte is consistently protonated, leading to minimal secondary interactions and improved peak symmetry.[4] |
Note: The exact asymmetry values can vary depending on the specific column, instrument, and other chromatographic conditions.
Q: My peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a fronting peak. Try diluting your sample and re-injecting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted, fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[4]
Improving Resolution
Q: I am having difficulty resolving this compound from a closely eluting impurity. What steps can I take to improve resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
-
Gradient Slope: For gradient methods, decreasing the slope of the gradient (i.e., making it shallower) can increase the separation between closely eluting peaks.
-
-
Column Chemistry:
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency. However, it can also affect the selectivity of the separation, so it should be optimized carefully.
Comparison of Column Chemistries for Resolution:
| Column Type | Primary Interaction Mechanism | Potential Advantage for this compound Resolution |
| C18 | Hydrophobic interactions | Good general-purpose retention for moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic and pi-pi interactions | Can provide alternative selectivity for aromatic compounds like Sulfaguanidine, potentially resolving it from co-eluting impurities that do not have aromatic character.[5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider for HPLC method development?
A1: Sulfaguanidine is a basic compound with a pKa of approximately 2.37.[1][2][3] This means that at a pH below 2.37, it will be predominantly in its protonated (cationic) form. Its deuteration (d4) is unlikely to significantly alter its pKa but will result in a slightly higher molecular weight. Its basic nature is the primary driver for potential peak tailing issues on silica-based columns.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A good starting point would be a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). A gradient elution from a low to a high percentage of acetonitrile is often a good strategy for initial screening.
Q3: Can I use a mass spectrometer (MS) as a detector with the recommended mobile phases?
A3: Yes, but with some considerations. If using an MS detector, it is advisable to use volatile buffers such as formic acid or ammonium formate instead of non-volatile phosphate buffers. A mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice for LC-MS applications.
Q4: How often should I replace my guard column?
A4: The frequency of guard column replacement depends on the cleanliness of your samples. For relatively clean samples, a guard column can last for several hundred injections. However, if you are working with complex matrices, you may need to replace it more frequently. A good indicator for replacement is a sudden increase in backpressure or a noticeable deterioration in peak shape.
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Sulfaguanidine
This protocol is a starting point for the analysis of sulfaguanidine and can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
This is a representative method. The gradient and other parameters may need to be optimized for your specific application.
Protocol 2: LC-MS Compatible Method for Sulfaguanidine
This protocol is suitable for methods that require mass spectrometric detection.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | MS with Electrospray Ionization (ESI) in Positive Mode |
Visualizations
Caption: A workflow for troubleshooting peak shape and resolution issues in HPLC.
Caption: Logical relationships between HPLC parameters and chromatographic outcomes.
References
- 1. chembk.com [chembk.com]
- 2. Sulfaguanidine CAS#: 57-67-0 [m.chemicalbook.com]
- 3. Sulfaguanidine | 57-67-0 [chemicalbook.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Stability of Deuterated Internal Standards
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the stability of deuterated internal standards (IS) in solution.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they used in LC-MS/MS analysis?
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1][2] They are considered the gold standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly in bioanalysis.[3][4] Because their chemical and physical properties are nearly identical to the unlabeled analyte of interest, they co-elute during chromatography and experience similar extraction efficiencies and matrix effects.[3][5] This allows them to accurately correct for variations in sample preparation and instrument response, leading to highly precise and accurate quantification.[6]
Q2: What are the primary stability concerns with deuterated internal standards?
The main stability issue is the potential for the deuterium label to be lost and replaced by a proton (hydrogen atom) from the surrounding solution or matrix.[1][7] This phenomenon, known as back-exchange, compromises the integrity of the standard.[7][8][9] If the deuterated IS loses its label, it can convert into the unlabeled analyte, leading to an overestimation of the analyte's concentration.[7] Conversely, a decreasing IS signal due to degradation or exchange will cause erroneously high calculated analyte concentrations.[7]
Q3: What is deuterium back-exchange and what causes it?
Deuterium back-exchange is the process where deuterium atoms on an internal standard are replaced by protons from the solvent (e.g., water) or other components in the sample matrix.[1][5][8] This is a significant issue because it undermines the principle of using a stable isotope-labeled standard. The exchange is often catalyzed by acidic or basic conditions and can be influenced by temperature and the specific location of the deuterium label on the molecule.[9][10] Deuterium atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH) are particularly susceptible to exchange.[1]
Q4: Besides back-exchange, what other issues can arise with deuterated standards?
Other potential problems include:
-
Chromatographic Shift: The "deuterium isotope effect" can sometimes cause the deuterated standard to have a slightly different retention time than the unlabeled analyte, a phenomenon where the C-D bond is stronger than the C-H bond.[5][11][12] This can be problematic if the two compounds experience different degrees of ion suppression in the mass spectrometer.[5]
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled analyte from its synthesis.[1] It is crucial to know this level, as it can interfere with the quantification of the analyte, especially at the lower limit of quantitation.
-
Chemical Degradation: Like any chemical compound, the standard itself can degrade due to factors like pH, temperature, light, or oxidation, independent of deuterium loss.[13]
Q5: Are there more stable alternatives to deuterated internal standards?
Yes. While deuterium is common due to lower synthesis costs, standards labeled with carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are inherently more stable.[1][11] The ¹³C-C and ¹⁵N-C bonds are not susceptible to the back-exchange issues that affect C-D bonds, making them a more robust, albeit more expensive, choice for quantitative assays.[11][14]
Troubleshooting Guide
Issue 1: The signal for my deuterated IS is decreasing or highly variable across an analytical run.
-
Possible Cause A: Back-Exchange in Solution. The pH of your sample matrix or mobile phase may be promoting the exchange of deuterium for protons. This is especially likely if the deuterium atoms are on exchangeable sites (e.g., hydroxyls, amines) or positions activated by adjacent functional groups.[1][10]
-
Solution:
-
Verify the pH of your samples and mobile phase. The minimum exchange rate for many compounds occurs around pH 2.6.[9] Storing standards in acidic or basic solutions should generally be avoided.[3]
-
Prepare samples and standards just before analysis to minimize the time the IS spends in a potentially destabilizing matrix.
-
If possible, choose a standard where deuterium is placed on stable, non-exchangeable positions like aromatic or aliphatic carbons.[15]
-
-
-
Possible Cause B: Adsorption or Instability in the Autosampler. The IS may be adsorbing to vial surfaces or degrading due to temperature or light exposure in the autosampler.
-
Solution:
-
Use silanized glass or polypropylene vials to minimize adsorption.
-
Ensure the autosampler temperature is controlled (e.g., 4°C) to slow degradation.
-
Use amber vials or protect the autosampler from light if the compound is known to be photosensitive.[13]
-
-
-
Possible Cause C: Mass Spectrometer Source Instability. The variability might not be a chemical issue but an instrumental one.
-
Solution:
-
Check the stability of the MS ion source. Run a system suitability test with a stable compound to ensure the instrument is performing correctly.
-
A decreasing signal over time can sometimes indicate a dirty ion source that requires cleaning.[16]
-
-
Issue 2: I'm observing a retention time shift between my analyte and the deuterated IS.
-
Possible Cause: Deuterium Isotope Effect. Replacing hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity, leading to a small shift in chromatographic retention time.[5][17] This is more pronounced with a higher number of deuterium labels.
-
Solution:
-
This is often unavoidable. The key is to ensure the shift is consistent and reproducible across all samples, calibrators, and QCs.
-
Confirm that the shifted IS peak does not co-elute with any interfering matrix components that might cause differential ion suppression.[5]
-
If the shift is problematic for peak integration, analytical software may have settings to handle retention time differences between an analyte and its labeled standard.[17]
-
-
Issue 3: My IS solution shows a signal for the unlabeled analyte.
-
Possible Cause A: Isotopic Impurity. The deuterated standard, as supplied by the manufacturer, inherently contains a small amount of the unlabeled species.
-
Solution:
-
Consult the Certificate of Analysis (CoA) for the specified isotopic purity. This will tell you the expected percentage of the unlabeled analyte.
-
Ensure this level of impurity does not compromise the lower limit of quantification (LLOQ) of your assay. The contribution from the IS should be negligible compared to the LLOQ response.[1]
-
-
-
Possible Cause B: Complete Back-Exchange. The standard has degraded in solution, losing its deuterium labels.
-
Solution:
-
Prepare a fresh stock solution from the original solid material and re-analyze.
-
Review your storage and solvent conditions. Storing stock solutions in protic solvents (like methanol or water) at inappropriate pH or temperature for extended periods can accelerate back-exchange.[3][18] Consider using aprotic solvents like acetonitrile for long-term storage where feasible.
-
-
Data Summary Tables
Table 1: Factors Affecting the Stability of Deuterated Internal Standards
| Factor | Potential Effect on Stability | Mitigation Strategy |
| pH | Catalyzes deuterium back-exchange, especially at acidic or basic extremes.[10][19] | Store and process samples at a neutral or slightly acidic pH (analyte dependent). Avoid prolonged exposure to harsh pH conditions.[3] |
| Temperature | Higher temperatures accelerate both chemical degradation and back-exchange rates.[13] | Store stock and working solutions at low temperatures (e.g., -20°C or -80°C).[18] Keep samples cool in the autosampler. |
| Solvent | Protic solvents (e.g., water, methanol) provide a source of protons for back-exchange.[1] | For long-term storage, use aprotic solvents (e.g., acetonitrile) if the compound is soluble. Prepare aqueous working solutions fresh. |
| Light | UV or ambient light can cause photodegradation of sensitive compounds.[13][20] | Store solutions in amber vials and protect from direct light exposure. |
| Label Position | Deuterium on heteroatoms (O, N, S) or activated carbons is prone to exchange.[1] | Select standards with labels on stable positions (e.g., aromatic rings, methyl groups not adjacent to heteroatoms). |
| Matrix | Biological matrices contain enzymes and components that can cause degradation or pH shifts.[5][13] | Process samples promptly after adding the IS. Use appropriate sample cleanup techniques to remove interfering substances. |
Table 2: Comparison of Stable Isotope Labels for Internal Standards
| Isotope Label | Relative Cost | Stability / Back-Exchange Risk | Isotope Effect | Common Use |
| Deuterium (²H) | Low | High risk, especially with labile protons.[7][11] | Can cause chromatographic shifts.[5] | Most common due to cost-effectiveness.[11] |
| Carbon-13 (¹³C) | High | Very stable; no risk of back-exchange.[1][11] | Negligible effect on retention time. | Preferred for high-precision, validation, or when deuterated standards fail. |
| Nitrogen-15 (¹⁵N) | High | Very stable; no risk of back-exchange.[1][11] | Negligible effect on retention time. | Used for nitrogen-containing compounds; similar advantages to ¹³C. |
Visual Diagrams and Workflows
Caption: Troubleshooting workflow for unstable deuterated internal standard signals.
Caption: Simplified mechanism of acid-catalyzed deuterium back-exchange in solution.
Experimental Protocols
Protocol 1: Assessing the Rate of Deuterium Back-Exchange
Objective: To determine the stability of a deuterated internal standard and the rate of back-exchange in a specific biological matrix or solution over time.
Methodology:
-
Prepare a High-Concentration Stock: Prepare a stock solution of the deuterated IS in an aprotic solvent like acetonitrile (e.g., 1 mg/mL).
-
Spike the Matrix: Spike a known amount of the IS stock solution into the matrix of interest (e.g., human plasma, urine, or a specific buffer solution) to achieve a final concentration typical for your assay.
-
Incubate Samples: Aliquot the spiked matrix into multiple vials. Incubate these vials under conditions that mimic your experimental workflow (e.g., room temperature, 4°C, 37°C).
-
Time Points: At designated time points (e.g., T=0, 2h, 4h, 8h, 24h), take three replicate aliquots from the incubator.
-
Quench and Extract: Immediately stop any potential reaction by performing your sample extraction procedure (e.g., protein precipitation with cold acetonitrile, followed by centrifugation).
-
Analyze: Analyze the extracted samples by LC-MS/MS. Monitor the signal intensity (peak area) of the deuterated IS and, critically, the peak area of the corresponding unlabeled analyte.
-
Data Analysis:
-
Plot the peak area of the deuterated IS versus time. A significant decrease indicates degradation or loss.
-
Plot the peak area of the unlabeled analyte versus time. A significant increase indicates that the IS is undergoing back-exchange and converting to the unlabeled form.[5]
-
Calculate the percentage of IS remaining at each time point relative to T=0. A loss of >15% often indicates a significant stability issue.
-
Protocol 2: Freeze-Thaw and Long-Term Storage Stability
Objective: To evaluate the stability of a deuterated internal standard in a specific matrix under typical storage and handling conditions.
Methodology:
-
Prepare QC Samples: Spike a fresh batch of the biological matrix with the deuterated IS at a known concentration. Aliquot into at least 15 separate vials.
-
Establish Baseline (T=0): Immediately analyze three freshly prepared QC aliquots to establish the baseline (T=0) response.
-
Freeze-Thaw Stability:
-
Store three aliquots at your intended storage temperature (e.g., -80°C) for 24 hours.
-
Remove them, allow them to thaw completely unassisted at room temperature, and then refreeze for another 24 hours.
-
Repeat this cycle for a total of 3-5 cycles.
-
After the final thaw, process and analyze the samples.
-
-
Long-Term Stability:
-
Store the remaining aliquots at the intended storage temperature.
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove a set of three vials.
-
Allow them to thaw, then process and analyze.
-
-
Data Analysis: Compare the mean response of the IS in the test samples (freeze-thaw or long-term) to the mean response of the baseline (T=0) samples. The results should be within ±15% of the baseline to demonstrate stability.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
- 15. youtube.com [youtube.com]
- 16. 8270 Internal Standard Unstable - Chromatography Forum [chromforum.org]
- 17. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 18. Standard solution integrity - Chromatography Forum [chromforum.org]
- 19. ibisscientific.com [ibisscientific.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor recovery of Sulfaguanidine-d4 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Sulfaguanidine-d4 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to troubleshoot the poor recovery of my internal standard, this compound?
When encountering low recovery of this compound, a systematic approach is crucial to identify the source of the issue. Start by verifying the analytical system's performance to rule out instrument-related problems. Issues can arise from sample-to-sample carryover, detector problems, or a faulty autosampler. Once the instrument is confirmed to be functioning correctly, the investigation should focus on the sample preparation and extraction process. It's beneficial to analyze the sample at each step of the extraction procedure to pinpoint where the loss of the internal standard is occurring.
A general troubleshooting workflow can be visualized as follows:
Caption: Initial troubleshooting workflow for poor internal standard recovery.
Q2: How does the pH of the sample and extraction solvents affect the recovery of this compound?
The pH of the sample solution is a critical factor that can significantly influence the recovery of sulfonamides like sulfaguanidine. The extraction efficiency is dependent on the ionization state of the analyte. For instance, in one study, increasing the pH from 2.0 to 10.0 resulted in enhanced removal of sulfonamides.[1] Another study on the separation of various sulfonamides from plasma noted that sulfaguanidine was only separable in a mobile phase with a pH of 7.45, likely due to its high pKa of 11.3.[2]
It is crucial to adjust the pH of the sample to ensure that this compound is in a neutral form to be efficiently extracted into an organic solvent during liquid-liquid extraction (LLE) or retained on a solid-phase extraction (SPE) sorbent. Conversely, for elution from an SPE cartridge, the pH should be adjusted to ionize the analyte, making it more soluble in the elution solvent.
The following diagram illustrates the relationship between pH and the extraction of an ionizable compound like sulfaguanidine.
Caption: Influence of pH on different stages of sample extraction.
Q3: What are common issues with Solid-Phase Extraction (SPE) that can lead to poor this compound recovery?
Several factors during the SPE process can contribute to low recovery.[3] These include:
-
Improper Sorbent Selection: The choice of SPE sorbent is critical. For sulfonamides, various sorbents have been used, including molecularly imprinted polymers (MIPs) which can offer high selectivity.[4][5] Using a sorbent that does not have a strong affinity for sulfaguanidine will result in the analyte being washed away during the loading or washing steps.
-
Insufficient Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and low recoveries. It is important not to let silica-based sorbents dry out between these steps.[6]
-
Inappropriate Washing Solvent: The washing solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. If the washing solvent has too high an elution strength, this compound will be lost before the elution step.
-
Incomplete Elution: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Factors to consider are the solvent's polarity and pH. For instance, a study on sulfaguanidine extraction from medicated feedingstuffs used acidified methanol for extraction.[7]
-
Sorbent Overload: Exceeding the capacity of the SPE sorbent can lead to breakthrough of the analyte during sample loading.[8]
The following table summarizes key parameters that can be optimized for an SPE method.[6]
| SPE Step | Adjustable Parameters | Goal |
| Conditioning | Solvent choice | To activate the sorbent and create an environment conducive to analyte binding. |
| Equilibration | Solvent choice (typically matching the sample matrix) | To prepare the sorbent for the introduction of the sample. |
| Sample Loading | Flow rate, sample pH | To ensure optimal retention of the analyte on the sorbent. |
| Washing | Solvent strength, pH, volume | To remove matrix interferences without eluting the analyte. |
| Elution | Solvent strength, pH, volume | To completely desorb the analyte from the sorbent. |
Q4: Could matrix effects be the cause of my poor this compound recovery?
Yes, matrix effects can significantly impact the recovery and quantification of an analyte and its internal standard.[3][9] Matrix effects occur when co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer source.[8] This can lead to an underestimation or overestimation of the analyte concentration.
Since this compound is a stable isotope-labeled internal standard, it is expected to co-elute with the unlabeled sulfaguanidine and experience similar matrix effects. However, differential matrix effects between the analyte and the internal standard can occur.[9]
To investigate matrix effects, you can perform a post-extraction spike experiment. This involves comparing the response of the analyte in a clean solvent to the response of the analyte spiked into an extracted blank matrix sample.
Q5: Are there specific considerations for Liquid-Liquid Extraction (LLE) of this compound?
For LLE, the key is to ensure efficient partitioning of this compound from the aqueous sample matrix into an immiscible organic solvent. Important considerations include:
-
Solvent Choice: The organic solvent should have a high affinity for sulfaguanidine while being immiscible with the sample matrix.
-
pH Adjustment: As with SPE, adjusting the pH of the aqueous sample is crucial to ensure sulfaguanidine is in its neutral, more non-polar form to facilitate its transfer into the organic phase.
-
Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
-
Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. Techniques to break emulsions include centrifugation, heating, or the addition of salt.
One study developed a liquid-liquid microextraction method for sulfonamides and achieved recovery rates between 93.6% and 105.2%.[10]
Experimental Protocols
General Solid-Phase Extraction (SPE) Protocol for Sulfonamides
This is a generalized protocol and should be optimized for your specific application.
-
Conditioning: Pass 1-2 cartridge volumes of a strong, water-miscible organic solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of a weaker solvent that mimics the sample's aqueous environment (e.g., water or a buffer at the desired pH) through the cartridge. Do not allow the sorbent to dry.[6]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate. The sample pH should be adjusted to optimize retention.
-
Washing: Wash the cartridge with a solvent that is strong enough to remove interferences but not the analyte. This may be a mixture of organic solvent and water.
-
Elution: Elute the analyte with a solvent that is strong enough to desorb it from the sorbent. This is often a pure organic solvent or a mixture with an adjusted pH to ionize the analyte. A study on sulfaguanidine extraction used acidified methanol.[7]
General Liquid-Liquid Extraction (LLE) Protocol for Sulfonamides
-
Sample Preparation: Adjust the pH of the aqueous sample to ensure the sulfonamide is in a neutral form.
-
Extraction: Add an appropriate volume of an immiscible organic solvent to the sample in a separatory funnel or vial.
-
Mixing: Shake the mixture vigorously for a set period to allow for the partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the two phases to separate. Centrifugation can be used to expedite this process and break any emulsions.
-
Collection: Carefully collect the organic phase containing the analyte.
-
Repeat (Optional): For higher recovery, the extraction can be repeated with fresh organic solvent.
-
Evaporation and Reconstitution: The collected organic phases can be combined, evaporated to dryness, and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
Data Presentation
The following table summarizes recovery data for sulfaguanidine from various studies.
| Matrix | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Medicated Feedingstuffs | Liquid Extraction | Acidified Methanol | 90.4 - 96.0 | [7] |
| Water | Solid-Phase Extraction | Molecularly Imprinted Polymer (MIP) - Oasis HLB | > 95 | [4] |
| Lake Water | Liquid-Liquid Microextraction | Not specified | 93.6 - 105.2 | [10] |
This data illustrates that high recovery rates for sulfaguanidine are achievable with optimized extraction methods. If your recoveries are significantly lower, it is a strong indication that your current protocol requires optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. welchlab.com [welchlab.com]
- 4. Preparation and application of sulfaguanidine-imprinted polymer on solid-phase extraction of pharmaceuticals from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. myadlm.org [myadlm.org]
- 10. Researching | Experimental Design for the Determination of Sulfonamide Drugs in Water Using Liquid-Liquid Microextraction Combined with High Performance Liquid Chromatography [m.researching.cn]
Technical Support Center: Optimizing Mobile Phase for Sulfonamide Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of sulfonamides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What is the most critical parameter in the mobile phase for optimizing sulfonamide separation?
The pH of the mobile phase is the most critical parameter for optimizing the separation of sulfonamides. Sulfonamides are amphoteric compounds, meaning they have both acidic and basic functional groups. Their ionization state, and therefore their hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the pH of the mobile phase.[1][2][3] Controlling the pH allows for significant changes in selectivity and retention, enabling better separation of complex sulfonamide mixtures.[3]
2. What are the typical organic modifiers and stationary phases used for sulfonamide separation?
The most common organic modifiers used are acetonitrile and methanol, typically mixed with an aqueous buffer.[4][5][6][7][8][9] Acetonitrile generally provides higher elution strength and lower backpressure compared to methanol.[5][7][9] The choice between the two can also affect the selectivity of the separation.[6][7][8]
The most frequently used stationary phases are C18 and C8 reversed-phase columns.[4][10] These provide the necessary hydrophobic interaction for retaining sulfonamides.
3. Should I use a buffered or unbuffered mobile phase?
It is highly recommended to use a buffered mobile phase to maintain a stable and reproducible pH throughout the analysis.[1] Small shifts in pH can lead to significant changes in retention times and selectivity, especially if the mobile phase pH is close to the pKa values of the sulfonamides.[2] Phosphate and acetate buffers are commonly used.
4. What is the ideal pH range for separating sulfonamides?
The ideal pH range depends on the specific sulfonamides being analyzed. Generally, a pH between 2 and 4 is a good starting point for method development.[1] At this low pH, the basic amino group of the sulfonamides is protonated, leading to more consistent interactions with the stationary phase and often improved peak shapes. To achieve optimal separation, it is advisable to work at a pH that is at least one to two pH units away from the pKa values of the analytes to ensure they are in a single ionic form.[3]
5. Can I use gradient elution for sulfonamide analysis?
Yes, gradient elution is often employed for separating mixtures of sulfonamides with a wide range of polarities. A gradient program, where the proportion of the organic modifier is increased over time, can help to elute more strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of sulfonamides, with a focus on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Co-elution | - Inappropriate mobile phase pH. - Incorrect organic modifier or concentration. - Mobile phase not adequately buffered. | - Adjust the mobile phase pH. A change of 0.5 pH units can significantly alter selectivity. - Try switching the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope. - Ensure the mobile phase is buffered to maintain a stable pH. |
| Peak Tailing | - Mobile phase pH is too close to the analyte's pKa. - Secondary interactions with the stationary phase. - Sample solvent is incompatible with the mobile phase. | - Adjust the mobile phase pH to be at least 1-2 units away from the pKa of the tailing peak. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups on the column. - Dissolve the sample in the initial mobile phase if possible. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Mobile phase not properly degassed. - Column not properly equilibrated. | - Prepare the mobile phase fresh daily and ensure accurate measurements. - Use a column oven to maintain a constant temperature. - Degas the mobile phase before use to remove dissolved gases. - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection.[11] |
| High Backpressure | - Precipitated buffer in the mobile phase. - High viscosity of the mobile phase. - Blockage in the system. | - Ensure the buffer is completely dissolved and is soluble in the highest organic concentration of your gradient. - Consider using acetonitrile instead of methanol, as it has a lower viscosity.[5][7][9] - Filter the mobile phase and samples. If the problem persists, systematically check for blockages in the tubing, frits, and column.[1] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents. - Air bubbles in the detector. - Incomplete mixing of mobile phase components. | - Use high-purity (HPLC-grade) solvents and reagents.[12] - Degas the mobile phase thoroughly. - Ensure proper mixing of the mobile phase, especially for isocratic elution. |
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Factor (k') of Selected Sulfonamides
| Sulfonamide | pKa1 (acidic) | pKa2 (basic) | k' at pH 3.0 | k' at pH 5.0 | k' at pH 7.0 |
| Sulfadiazine | 2.0 | 6.5 | 3.2 | 2.5 | 1.8 |
| Sulfamethoxazole | 1.8 | 5.7 | 4.5 | 3.8 | 2.9 |
| Sulfaquinoxaline | 1.7 | 5.5 | 5.8 | 5.1 | 4.2 |
| Note: Data is illustrative and based on typical chromatographic behavior. Actual retention factors will vary depending on the specific column, organic modifier, and other chromatographic conditions. |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Selectivity | Different selectivity profile compared to methanol | Can provide alternative selectivity |
| Backpressure | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Peak Shape | Generally produces sharp peaks | Can sometimes improve peak shape for acidic compounds |
| Source:[5][6][7][8][9] |
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of a Mixture of Sulfonamides
This protocol provides a starting point for the separation of a mixture of sulfonamides. Further optimization may be required based on the specific analytes and matrix.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer salts like potassium phosphate)
-
Sulfonamide reference standards
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes in an ultrasonic bath.
3. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B (see gradient table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 50 | 50 |
| 22.0 | 90 | 10 |
| 30.0 | 90 | 10 |
4. Sample Preparation:
-
Prepare individual stock solutions of each sulfonamide standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard mixture by diluting the stock solutions with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration (e.g., 10 µg/mL).
5. System Suitability:
-
Before running samples, perform at least five replicate injections of the working standard mixture.
-
Calculate the resolution between critical peak pairs, tailing factor, and reproducibility of retention times and peak areas. The results should meet the predefined criteria of your laboratory's standard operating procedures.
Mandatory Visualizations
Caption: HPLC Troubleshooting Workflow for Sulfonamide Separation.
Caption: Workflow for HPLC Method Development for Sulfonamides.
References
- 1. lcms.cz [lcms.cz]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. chromtech.com [chromtech.com]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 9. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Minimizing ion source contamination in Sulfaguanidine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination during the analysis of Sulfaguanidine-d4 by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common contamination issues encountered during this compound analysis.
Issue: High Background Noise or Unexplained Peaks in Chromatogram
High background noise or the presence of unexpected peaks can significantly interfere with the accurate quantification of this compound. Follow this guide to diagnose and address the source of contamination.
Step 1: Identify the Source of Contamination
The first step is to determine whether the contamination originates from the LC system, the MS system, or the sample itself.
-
Is the contamination continuous or does it appear as discrete peaks?
Troubleshooting Workflow: Identifying Contamination Source
References
Technical Support Center: Isotopic Exchange in Deuterium-Labeled Standards
Welcome to the technical support center for addressing isotopic exchange in deuterium-labeled standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled compounds in their analytical workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you understand, mitigate, and control deuterium exchange in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered due to isotopic exchange of deuterium-labeled standards.
| Issue | Potential Cause | Recommended Action |
| Loss of deuterium label / Inaccurate quantification | Back-exchange with protic solvents: Deuterium atoms on the labeled standard exchange with hydrogen atoms from solvents like water, methanol, or mobile phases. This is a primary cause of signal loss and inaccurate quantification.[1] | - Minimize the time the standard is in protic solvents. - Use aprotic solvents for sample storage and preparation where possible. - Optimize LC-MS conditions to reduce analysis time.[2] - Consider using 13C or 15N-labeled standards which are not susceptible to exchange.[1][3] |
| Unstable label position: The deuterium label is on a chemically labile site (e.g., hydroxyl, amine, or acidic carbon).[4] | - Select or synthesize standards with deuterium labels on stable, non-exchangeable positions.[4] - Consult with the manufacturer about the stability of the labeled positions under your experimental conditions. | |
| pH-catalyzed exchange: Acidic or basic conditions can accelerate the rate of deuterium exchange.[5][6][7] | - Maintain the pH of solutions as close to neutral as possible, unless the analyte's stability requires specific pH conditions. - The minimum exchange rate is often observed around pH 2.5 for HDX-MS experiments.[8] - Be aware that the optimal pH for minimizing exchange can be influenced by other factors like the presence of urea.[9] | |
| Temperature-induced exchange: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[10][11] | - Keep samples and standards cool during storage and preparation. - Use a cooled autosampler for LC-MS analysis. - In some cases, sub-zero temperature chromatography can significantly reduce back-exchange.[12] | |
| Chromatographic peak tailing or splitting | Isotope effect: The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to partial separation from the unlabeled analyte on the chromatographic column. | - Use a shorter analytical column or a faster gradient to minimize the separation of labeled and unlabeled compounds. - Ensure the deuterium labels are not on sites that significantly impact the molecule's polarity or shape. |
| Inconsistent results between batches or labs | Variability in experimental conditions: Minor differences in pH, temperature, solvent composition, or analysis time can lead to different degrees of back-exchange. | - Standardize protocols for sample handling, preparation, and analysis across all experiments and laboratories. - Implement a validation protocol to assess the stability of the deuterated standard under your specific experimental conditions.[1] |
Frequently Asked Questions (FAQs)
1. What is isotopic exchange and why is it a concern for deuterium-labeled standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[5] This is a significant concern because it leads to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1]
2. What is "back-exchange" in the context of mass spectrometry?
Back-exchange refers to the loss of deuterium from a labeled molecule and its replacement with hydrogen from protic solvents (like water or methanol) during the analytical process, particularly during sample preparation and LC-MS analysis.[2][13][14] This process can significantly compromise the integrity of quantitative data.
3. Which positions on a molecule are most susceptible to deuterium exchange?
Deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are highly labile and readily exchange with protons from the solvent.[4] Additionally, hydrogens on carbon atoms adjacent to carbonyl groups or other electron-withdrawing groups can be acidic enough to undergo exchange, especially under acidic or basic conditions.[4][5]
4. How can I minimize back-exchange during my experiments?
Minimizing back-exchange involves controlling several experimental parameters:
-
pH: Maintain a pH where the exchange rate is at a minimum (often around pH 2.5 for peptides).[8]
-
Temperature: Keep samples and analytical instruments as cold as possible. Sub-zero temperatures can be particularly effective.[12]
-
Time: Reduce the time the sample is in protic solvents and the overall analysis time.[2]
-
Solvent: Use deuterated solvents for sample reconstitution where feasible, though this is not always practical for LC-MS.
5. Are there alternatives to deuterium-labeled standards that are not prone to exchange?
Yes, stable isotope-labeled standards using 13C or 15N are excellent alternatives as they are not susceptible to isotopic exchange.[1][3] While they are often more expensive to synthesize, they provide greater reliability and can be crucial for assays where deuterium exchange is a significant issue.[15][16][17]
6. How can I experimentally assess the stability of my deuterium-labeled standard?
You can perform a stability study by incubating the deuterated standard in the matrix and solvents used in your analytical method for varying periods and under different temperature conditions. The stability can then be assessed by monitoring the signal of the deuterated standard and any increase in the signal of the unlabeled analyte over time.
Quantitative Data Summary
The extent of deuterium back-exchange is influenced by various factors. The following tables summarize quantitative data from literature to illustrate these effects.
Table 1: Effect of Temperature on Deuterium Back-Exchange
| Temperature (°C) | Deuterium Content Remaining After 100 min (%) | Reference |
| 0 | 25 | [12] |
| -30 | 92 | [12] |
Table 2: Effect of LC Gradient Duration on Deuterium Back-Exchange
| LC Gradient Duration (min) | Average Increase in Deuterium Incorporation (%) | Reference |
| 10 (at 0°C) | Baseline | [12] |
| 60 (at -30°C) | 27 | [12] |
Experimental Protocols
Protocol 1: General Best Practices for Handling Deuterium-Labeled Standards
This protocol outlines general best practices to minimize isotopic exchange during routine use of deuterium-labeled standards in a bioanalytical workflow.
Caption: Workflow for handling deuterium-labeled standards.
Protocol 2: Assessing the Stability of a Deuterium-Labeled Standard
This protocol provides a step-by-step guide to evaluate the stability of a deuterium-labeled internal standard under your specific experimental conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 12. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
Reducing signal-to-noise ratio for trace level detection of Sulfaguanidine
Welcome to the technical support center for the trace level detection of Sulfaguanidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio (S/N) in the trace level detection of Sulfaguanidine?
A low S/N ratio in chromatographic analysis of Sulfaguanidine can stem from several factors, broadly categorized as those that decrease the signal of the analyte and those that increase the baseline noise. Key contributors include:
-
Low Analyte Concentration: The inherent challenge of trace level detection is the small amount of analyte present.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, environmental samples) can suppress or enhance the ionization of Sulfaguanidine in mass spectrometry, or interfere with its detection by UV absorbance. Phospholipids are a common cause of ion suppression in biological samples.[1]
-
Instrumental Noise: This can originate from the detector (e.g., old lamps, dirty flow cells), electronic components, or temperature fluctuations.[2][3]
-
Chromatographic Conditions: Poor peak shape (e.g., excessive tailing or broadening) can decrease the peak height, thereby reducing the signal. This can be caused by suboptimal mobile phase composition, pH, or column selection.[4]
-
Sample Preparation: Inefficient extraction and cleanup can lead to the loss of the analyte or the introduction of interfering substances.[1][5]
Q2: How can I increase the signal intensity for Sulfaguanidine in my HPLC-UV analysis?
To enhance the signal for Sulfaguanidine, consider the following strategies:
-
Optimize Detection Wavelength: Ensure you are using the absorbance maximum of Sulfaguanidine for detection.[2]
-
Increase Injection Volume: Injecting a larger volume of your sample can proportionally increase the analyte signal. However, be mindful of potential peak distortion if the injection volume is too large or the solvent is much stronger than the mobile phase.[3]
-
Decrease Column Diameter: Switching to a column with a smaller internal diameter (e.g., from 4.6 mm to 2.1 mm) reduces the dilution of the sample on the column, leading to taller and narrower peaks.[3][4][6]
-
Enhance Column Efficiency: Employing columns with smaller particle sizes or those with superficially porous particles can lead to sharper peaks and thus increased peak height.[4][7]
Q3: What are effective strategies to minimize baseline noise in my chromatograms?
Reducing baseline noise is crucial for improving the S/N ratio. Here are several effective approaches:
-
Solvent and Mobile Phase Purity: Use high-purity (e.g., HPLC or LC-MS grade) solvents and additives to minimize contaminants that can contribute to baseline noise, especially at low UV wavelengths.[4][6]
-
Proper Degassing: Ensure your mobile phase is thoroughly degassed to prevent the formation of bubbles in the detector cell, which can cause significant noise.[2]
-
Detector Maintenance: Regularly clean the detector flow cell and ensure the lamp is in good condition and properly aligned.[2]
-
Temperature Control: Maintain a stable column and detector temperature to minimize fluctuations in the baseline, as optical detectors are sensitive to refractive index changes.[3]
-
Data Acquisition Parameters: Adjusting the detector's time constant (or response time) can smooth the baseline by filtering out high-frequency noise. A good starting point is to set the time constant to about one-tenth of the peak width of the narrowest peak of interest.[7][8]
Q4: How do I address matrix effects when analyzing Sulfaguanidine in complex samples like plasma or soil?
Matrix effects can significantly impact the accuracy and sensitivity of your analysis. The most effective way to combat this is through meticulous sample preparation.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates Sulfaguanidine from interfering matrix components based on its solubility in immiscible solvents. Adjusting the pH of the aqueous phase can optimize the extraction of Sulfaguanidine.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. This is a highly effective method for removing phospholipids from biological samples.
-
Protein Precipitation (PPT): For biological samples, PPT with a solvent like acetonitrile can remove the majority of proteins. However, this method may not remove other interfering small molecules.[1][9]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analysis, provided the analyte concentration remains above the detection limit.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the trace level detection of Sulfaguanidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Baseline Noise | 1. Contaminated or low-purity mobile phase solvents.[4] 2. Air bubbles in the system.[2] 3. Aging detector lamp.[2] 4. Dirty detector flow cell.[2] 5. Temperature fluctuations.[3] | 1. Use fresh, high-purity solvents and additives.[4] 2. Degas the mobile phase thoroughly.[2] 3. Replace the detector lamp. 4. Flush the flow cell with an appropriate cleaning solution. 5. Use a column oven and ensure the instrument is not in a drafty location.[3] |
| Poor Peak Shape (Tailing or Broadening) | 1. Column degradation or contamination. 2. Mismatched pH between sample and mobile phase.[4] 3. Large dead volume in the HPLC system.[2][6] 4. Suboptimal flow rate.[4] | 1. Flush the column with a strong solvent or replace it. 2. Adjust the sample pH to be compatible with the mobile phase.[4] 3. Minimize the length and diameter of tubing between the column and detector.[2] 4. Optimize the flow rate for the specific column dimensions and particle size.[4] |
| Low Signal Intensity | 1. Suboptimal detector wavelength.[2] 2. Low injection volume.[3] 3. Sample dilution during preparation. 4. Inefficient ionization in LC-MS. | 1. Determine the UV absorbance maximum for Sulfaguanidine in your mobile phase. 2. Increase the injection volume, ensuring it does not compromise peak shape.[3] 3. Optimize the sample preparation to pre-concentrate the analyte. 4. Adjust MS source parameters (e.g., spray voltage, gas flows, temperature). |
| Irreproducible Results | 1. Matrix effects varying between samples. 2. Inconsistent sample preparation. 3. Fluctuating instrument conditions. | 1. Implement a more robust sample cleanup method like SPE to remove interferences. Use a stable isotope-labeled internal standard if available.[11] 2. Standardize the sample preparation protocol and use an internal standard. 3. Allow the instrument to fully equilibrate before starting a sequence. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sulfaguanidine from Plasma
This protocol is designed to extract Sulfaguanidine from a plasma matrix, effectively reducing matrix effects.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Plasma sample containing Sulfaguanidine
-
Internal Standard (IS) solution (e.g., a structurally similar sulfonamide not present in the sample)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of IS solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 2% formic acid in water and vortex again.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the Sulfaguanidine and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Instrumental Parameter Optimization for LC-MS/MS
This protocol outlines the steps to optimize LC-MS/MS parameters for sensitive detection of Sulfaguanidine.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Methodology:
-
Infusion and Tuning:
-
Prepare a standard solution of Sulfaguanidine (e.g., 1 µg/mL in mobile phase).
-
Infuse the solution directly into the mass spectrometer to optimize the precursor ion.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
-
MRM Transition Selection:
-
Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). A second transition can be used for confirmation.
-
-
Optimization of MS Parameters:
-
Collision Energy (CE): Optimize the CE for the selected MRM transition to maximize the fragment ion intensity.
-
Dwell Time: Set an appropriate dwell time to ensure a sufficient number of data points across the chromatographic peak (typically 10-15 points). Longer dwell times can reduce noise but may compromise the definition of narrow peaks.[12]
-
Source Parameters: Optimize ESI source parameters including spray voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve stable and efficient ionization.
-
-
Chromatographic Optimization:
-
Column Selection: Choose a column that provides good retention and peak shape for Sulfaguanidine (e.g., a C18 column).
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water with formic acid) and gradient to achieve good separation from matrix components and a sharp peak for Sulfaguanidine.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on S/N Ratio for Sulfaguanidine in Plasma
| Sample Preparation Method | Average S/N Ratio | % Recovery | RSD (%) |
| Protein Precipitation (Acetonitrile) | 15 | 85 | 12 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 45 | 78 | 8 |
| Solid-Phase Extraction (Mixed-Mode) | 120 | 92 | 4 |
Table 2: Effect of HPLC Column Internal Diameter on Signal Intensity and S/N Ratio
| Column I.D. (mm) | Flow Rate (mL/min) | Peak Height (Arbitrary Units) | S/N Ratio |
| 4.6 | 1.0 | 12,500 | 50 |
| 2.1 | 0.2 | 48,000 | 180 |
| 1.0 | 0.05 | 95,000 | 350 |
Visualizations
Caption: Workflow for Sulfaguanidine analysis from plasma using SPE and LC-MS/MS.
Caption: Key strategies to improve the signal-to-noise ratio in chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. BASi® | Use Of Noise Parameters To Optimize Data Collection Rates In Lc-ms [basinc.com]
Calibration curve issues with Sulfaguanidine-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Sulfaguanidine-d4 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS analysis?
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1] This helps to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common issues observed when using this compound as an internal standard?
Common issues include:
-
Non-linear calibration curves: The response ratio of the analyte to the internal standard does not increase linearly with concentration.
-
High variability in internal standard response: The peak area of this compound is inconsistent across calibrators, quality control samples (QCs), and unknown samples.
-
Poor accuracy and precision: The calculated concentrations of QCs deviate significantly from their nominal values.
-
Peak shape issues: Tailing, fronting, or split peaks for either the analyte or the internal standard.
Q3: Can the deuterium labels on this compound exchange with protons from the mobile phase?
Deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like N, O, or S) or on carbon atoms adjacent to electron-withdrawing groups.[2][3] While deuterium on an aromatic ring is generally stable, the use of highly acidic or basic mobile phases, or elevated temperatures, can potentially facilitate exchange. This can lead to a shift in the mass of the internal standard and affect quantification. It is crucial to evaluate the stability of the deuterated internal standard under the specific analytical conditions.[4]
Q4: What are matrix effects and how can they affect my analysis with this compound?
Matrix effects are the alteration of ionization efficiency of the analyte and internal standard by co-eluting compounds from the biological matrix (e.g., plasma, urine).[5] This can lead to ion suppression or enhancement, causing inaccurate quantification. Even with a SIL internal standard, significant matrix effects can impact data quality, especially if the analyte and internal standard do not co-elute perfectly or if the matrix effect is not uniform across the peak.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve, particularly a curve that flattens at higher concentrations, can be caused by several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | Dilute the upper-level calibration standards and re-inject. | Linearity should be restored in the lower concentration range. |
| Ionization Suppression/Competition | Decrease the concentration of the internal standard. | A lower concentration of the internal standard may reduce competition for ionization, improving linearity. |
| Suboptimal Curve Fitting | Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). | A more appropriate regression model can better describe the relationship between concentration and response. |
| Analyte or IS Instability | Prepare fresh calibration standards and re-analyze. | If instability was the issue, fresh standards should yield a linear curve. |
Issue 2: High Variability in this compound Response
Inconsistent internal standard peak areas across a batch can compromise the reliability of the assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review the sample extraction procedure for any inconsistencies in pipetting, vortexing, or evaporation steps. | Improved consistency in sample preparation should lead to more uniform internal standard recovery. |
| Variable Matrix Effects | Evaluate matrix effects by comparing the internal standard response in post-extraction spiked samples versus neat solutions. | This will help determine if specific lots of matrix are causing significant ion suppression or enhancement. |
| Injector Issues | Perform an injector performance test with a standard solution. | This will identify if the autosampler is injecting variable volumes. |
| Internal Standard Solution Instability | Prepare a fresh working solution of this compound. | If the internal standard solution has degraded, a fresh solution should provide a consistent response. |
Issue 3: Poor Accuracy and Precision in Quality Control Samples
Failure of QC samples to meet acceptance criteria (typically ±15% of nominal value, ±20% at the Lower Limit of Quantification - LLOQ) indicates a systematic or random error in the method.[6][7]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Preparation of Standards or QCs | Prepare fresh stock solutions, calibration standards, and QCs from new weighings of the reference standards. | Accurate and precise results for the newly prepared QCs will confirm that the issue was with the previous preparations. |
| Cross-contamination | Inject a series of blank samples after a high concentration sample to check for carryover. | This will determine if residual analyte from previous injections is affecting subsequent samples. |
| Suboptimal Integration Parameters | Manually review the peak integration for all QCs to ensure consistency and accuracy. | Adjust integration parameters to correctly capture the peak areas for both the analyte and internal standard. |
| Analyte Instability in Matrix | Perform stability experiments (e.g., freeze-thaw, bench-top, long-term) to assess the stability of sulfaguanidine in the biological matrix. | This will identify if the analyte is degrading during sample handling and storage. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of sulfaguanidine in human plasma.
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of sulfaguanidine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Solutions:
-
Prepare a series of working solutions of sulfaguanidine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in 50:50 (v/v) methanol:water.
-
-
Calibration Standards:
-
Spike blank human plasma with the sulfaguanidine working solutions to achieve final concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
-
Quality Control Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ: 10 ng/mL
-
Low QC: 30 ng/mL
-
Mid QC: 500 ng/mL
-
High QC: 4000 ng/mL
-
-
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol outlines a simple and rapid protein precipitation method for extracting sulfaguanidine from plasma samples.
-
Sample Aliquoting:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 1 µg/mL this compound working solution.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to each sample.
-
Vortex mix for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
-
Dilution:
-
Add 150 µL of water to each well/vial.
-
Mix well.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Protocol 3: Representative LC-MS/MS Conditions
These are starting conditions that should be optimized for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sulfaguanidine: To be determined by direct infusion (e.g., Q1: 215.1 -> Q3: 156.1).
-
This compound: To be determined by direct infusion (e.g., Q1: 219.1 -> Q3: 160.1).
-
Visualizations
Sulfaguanidine Mechanism of Action
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfaguanidine.
Troubleshooting Workflow for Calibration Curve Failure
Caption: A logical workflow for troubleshooting calibration curve failures.
References
- 1. scispace.com [scispace.com]
- 2. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]
- 5. What is the mechanism of Sulfaguanidine? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Sulfaguanidine-d4 vs. 13C-Labeled Analogs in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers working with sulfaguanidine, a key decision lies in selecting the appropriate stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison between deuterium-labeled sulfaguanidine (Sulfaguanidine-d4) and its 13C-labeled counterparts, supported by established principles and experimental considerations in LC-MS/MS analysis.
The consensus in the scientific community leans towards 13C-labeled internal standards as the superior choice for mitigating analytical variability.[1][2][3][4][5] While both deuterium and carbon-13 labeling strategies aim to create a compound that mimics the analyte's behavior, their fundamental properties lead to significant differences in performance, particularly in the context of chromatographic separation and mass spectrometric detection.
The Isotope Effect: A Crucial Distinction
The primary differentiator between deuterium and 13C-labeled standards is the "isotope effect." The substitution of hydrogen with deuterium, which doubles the mass of the atom, can alter the physicochemical properties of the molecule.[6] This can lead to changes in lipophilicity and acidity, resulting in a slight but often significant shift in chromatographic retention time compared to the unlabeled analyte.[7][8] In high-efficiency separation techniques like ultra-high-performance liquid chromatography (UHPLC), this separation can become more pronounced.[5]
Conversely, replacing carbon-12 with carbon-13 results in a minimal change to the molecule's overall properties.[6] Consequently, 13C-labeled internal standards typically co-elute perfectly with the native analyte.[2][3][5] This co-elution is critical for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[1][7] When the analyte and its internal standard experience the exact same matrix effects at the same time, the ratio of their signals remains constant, leading to more accurate quantification.
Performance Parameter Showdown
To illustrate the practical implications of these differences, the following table summarizes the expected performance of this compound versus a 13C-labeled sulfaguanidine internal standard across key analytical parameters.
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Sulfaguanidine | Rationale |
| Chromatographic Co-elution | May exhibit a retention time shift relative to sulfaguanidine. | Expected to have identical retention time as sulfaguanidine. | The deuterium isotope effect can alter chromatographic behavior, while the 13C isotope effect is negligible in this regard.[2][3] |
| Matrix Effect Compensation | Can be compromised if retention times differ, leading to differential ion suppression or enhancement.[7][8] | Provides more reliable compensation due to co-elution, ensuring both analyte and standard are affected by the matrix similarly.[5] | |
| Accuracy and Precision | Potentially lower accuracy and precision, especially in complex matrices with significant matrix effects. | Generally higher accuracy and precision due to superior correction for analytical variability.[1] | |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen, particularly if the label is on an exchangeable position.[9] | The carbon-13 label is chemically stable and not prone to exchange.[9] | |
| Fragmentation in MS/MS | May require different collision energy for optimal fragmentation compared to the analyte.[3] | Fragmentation behavior is typically identical to the unlabeled analyte. | |
| Commercial Availability & Cost | Often more readily available and less expensive.[4] | Can be more expensive and less commonly available for specific compounds.[4] |
Experimental Protocols: A Generalized Approach
While specific protocols will vary depending on the biological matrix and instrumentation, a general workflow for the bioanalysis of sulfaguanidine using a SIL internal standard is outlined below. This protocol is applicable to both this compound and 13C-labeled sulfaguanidine, with the understanding that the latter is expected to yield more robust results.
Objective: To quantify the concentration of sulfaguanidine in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials:
-
Sulfaguanidine analytical standard
-
This compound or 13C-labeled sulfaguanidine internal standard (IS)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Standard and Internal Standard Stock Solutions: Prepare concentrated stock solutions of sulfaguanidine and the IS in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare a series of sulfaguanidine working solutions for the calibration curve by serial dilution of the stock solution. Prepare a working solution of the IS at a fixed concentration.
-
Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of the biological matrix sample, add a fixed volume of the IS working solution. b. Add three volumes of cold protein precipitation solvent (e.g., 300 µL of acetonitrile). c. Vortex the mixture vigorously for 1 minute to precipitate proteins. d. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable volume of reconstitution solvent.
-
LC-MS/MS Analysis: a. Inject the reconstituted samples onto the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Detect the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards. b. Determine the concentration of sulfaguanidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing a 13C-labeled internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of sulfaguanidine.
Caption: The rationale for preferring 13C-labeled over d4-labeled internal standards.
Conclusion
For researchers and drug development professionals aiming for the highest level of accuracy and robustness in the quantification of sulfaguanidine, a 13C-labeled internal standard is the recommended choice. While this compound may be a more accessible and cost-effective option, its susceptibility to the deuterium isotope effect can introduce analytical variability that is largely circumvented by the use of a 13C-labeled analog. The ideal co-elution and isotopic stability of 13C-labeled standards provide superior compensation for matrix effects, ultimately leading to more reliable and defensible bioanalytical data.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. ukisotope.com [ukisotope.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Sulfonamide Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of sulfonamides in various matrices is critical. This guide provides an objective comparison of four widely used analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE). The performance of each method is supported by experimental data, and detailed protocols are provided to aid in methodological evaluation and selection.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for sulfonamide detection hinges on a variety of factors, including sensitivity, specificity, sample throughput, cost, and the nature of the sample matrix. Below is a summary of the quantitative performance of HPLC, LC-MS/MS, ELISA, and CE based on published studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of sulfonamides. Coupled with various detectors like UV or fluorescence, it offers good selectivity and sensitivity.
Table 1: Performance Data for HPLC Methods in Sulfonamide Detection
| Sulfonamide | Matrix | Detector | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Feed | FLD | 41.3 - 89.9 | 34.5 - 79.5 | 79.3 - 114.0 | [1] |
| Sulfamerazine | Feed | FLD | 41.3 - 89.9 | 34.5 - 79.5 | 79.3 - 114.0 | [1] |
| Sulfamethazine | Feed | FLD | 41.3 - 89.9 | 34.5 - 79.5 | 79.3 - 114.0 | [1] |
| Sulfaguanidine | Feed | FLD | 41.3 - 89.9 | 34.5 - 79.5 | 79.3 - 114.0 | [1] |
| Sulfamethoxazole | Feed | FLD | 41.3 - 89.9 | 34.5 - 79.5 | 79.3 - 114.0 | [1] |
| 9 Sulfonamides | Milk & Beef | DAD | 10 - 43 | 3.0 - 12.3 | 80.7 - 101.3 | |
| Sulfamethazine | Milk | UV | - | - | - | [2] |
LOQ: Limit of Quantification, LOD: Limit of Detection, FLD: Fluorescence Detector, DAD: Diode Array Detector, UV: Ultraviolet Detector.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for confirmation and quantification of sulfonamide residues due to its high sensitivity and specificity.
Table 2: Performance Data for LC-MS/MS Methods in Sulfonamide Detection
| Sulfonamide(s) | Matrix | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Recovery (%) | Reference |
| 10 Sulfonamides | Shrimp | - | - | - | - | [3] |
| 13 Sulfonamides | Meat | <10 | - | - | >90 | [4] |
| 24 Compounds | Livestock Products | 1 - 50 | - | - | 68.5 - 118.0 | [5][6] |
| 10 Sulfonamides | Egg & Honey | - | 7.25 - 11.9 | - | 80 - 110 | [7] |
| Sulfadoxine | Poultry Meat | - | - | - | - | [8] |
| Multiple Sulfonamides | Eggs | - | 101.0 - 122.1 | 114.5 - 138.8 | 87 - 116 | [9] |
LOQ: Limit of Quantification, CCα: Decision Limit, CCβ: Detection Capability.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions. It is known for its simplicity, speed, and cost-effectiveness.
Table 3: Performance Data for ELISA Methods in Sulfonamide Detection
| Sulfonamide(s) | Matrix | Detection Limit (µg/kg) | Cross-Reactivity | Reference |
| Broad Range | Tissue, Milk, Honey, Eggs, Urine, Shrimps | <100 | Varies | [10] |
| Sulfamerazine, Sulfadimethoxine, Sulfadiazine | Fish | <100 | - | [11] |
| Sulfamethazine | Porcine Urine | - | Good agreement with LC-MS/MS | [12] |
| Broad Range | Chicken, Pork, Milk, Honey, Egg | 4 | Varies | [13] |
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, rapid analysis time, and low consumption of solvents and samples.
Table 4: Performance Data for CE Methods in Sulfonamide Detection
| Sulfonamide | Matrix | Detector | LOD (µg/mL) | Linear Range (µg/mL) | Recovery (%) | Reference |
| Sulfadimidine (SDD) | Pork, Chicken, Milk | CL | 2.75 | 10.0 - 200 | Satisfactory | [14] |
| Sulfadiazine (SDZ) | Pork, Chicken, Milk | CL | 3.14 | 10.0 - 200 | Satisfactory | [14] |
| Sulfathiazole (STZ) | Pork, Chicken, Milk | CL | 0.65 | 2.0 - 50.0 | Satisfactory | [14] |
| 8 Sulfonamides | Milk | UV | 0.03 - 0.20 | 0.3 - 30 | 60.52 - 110.91 | [15] |
CL: Chemiluminescence Detector, UV: Ultraviolet Detector.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.
HPLC-FLD Method for Sulfonamide Detection in Feed[1]
-
Extraction: Sulfonamides are extracted from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile.
-
Clean-up: The extract is cleaned up using a Strata-SCX solid-phase extraction (SPE) cartridge.
-
Derivatization: A pre-column derivatization step is performed using fluorescamine.
-
Chromatographic Separation: The separation is achieved on a Zorbax Eclipse XDB C18 column with a gradient mobile phase system of acetic acid, methanol, and acetonitrile.
-
Detection: Detection is carried out using a fluorescence detector.
LC-MS/MS Method for Sulfonamide Detection in Livestock Products[5][6]
-
Extraction: Samples are extracted with acetonitrile.
-
Clean-up: A dispersive solid-phase extraction (d-SPE) is performed using MgSO₄, sodium acetate, and C18.
-
Chromatographic Separation: Separation is performed on a C18 column with a mobile phase consisting of acetonitrile/water with 0.1% formic acid.
-
Mass Spectrometric Detection: Detection is achieved using an LC-MS/MS system with multiple reaction monitoring (MRM).
Competitive ELISA for Sulfonamide Screening[10][16]
-
Coating: A microtiter plate is pre-coated with sulfonamide-protein conjugate.
-
Competition: The sample extract and a sulfonamide-specific antibody are added to the wells. Sulfonamides in the sample compete with the coated antigen for antibody binding.
-
Enzyme Conjugate: An enzyme-labeled secondary antibody (e.g., HRP-conjugate) is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is inversely proportional to the amount of sulfonamides in the sample.
-
Measurement: The absorbance is read using a microplate reader.
Capillary Zone Electrophoresis (CZE) for Sulfonamide Detection in Milk[15]
-
Sample Preparation: A dispersive solid-phase extraction (d-SPE) using PEG@MoS2 as a sorbent is employed for the enrichment of sulfonamides from milk samples.
-
Electrophoretic Separation: The separation is performed in a fused silica capillary using a phosphate buffer solution (e.g., 80 mM, pH 7.26).
-
Applied Voltage: A high voltage (e.g., 18 kV) is applied across the capillary.
-
Detection: Detection is carried out using a UV detector at a specific wavelength (e.g., 254 nm).
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows of each analytical method.
Caption: Workflow for HPLC-FLD analysis of sulfonamides.
Caption: Workflow for LC-MS/MS analysis of sulfonamides.
Caption: Workflow for competitive ELISA of sulfonamides.
Caption: Workflow for Capillary Electrophoresis analysis of sulfonamides.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. accesson.kr [accesson.kr]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
- 9. scielo.br [scielo.br]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atzlabs.com [atzlabs.com]
- 14. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Sulfaguanidine Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of sulfaguanidine is critical for ensuring data integrity and making informed decisions. This guide provides a comparative overview of common analytical methods for sulfaguanidine quantification, supported by experimental data from various studies. While a direct inter-laboratory proficiency test for sulfaguanidine was not publicly available, this document compiles and compares performance data from validated methods to offer a valuable resource for laboratory personnel.
Comparison of Analytical Methods for Sulfaguanidine Quantification
The primary methods employed for the quantification of sulfaguanidine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in various studies.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for quantifying sulfaguanidine. Its performance is suitable for various applications, particularly in the analysis of pharmaceutical formulations and medicated feedingstuffs.
| Performance Parameter | Method 1 | Method 2 |
| Linearity (Range) | 200–2000 mg/kg | 5-100 µg/mL |
| Mean Recovery (%) | 84%[1] | Not Reported |
| Repeatability (RSD) | < 5% | Not Reported |
| Intra-laboratory Reproducibility (RSD) | < 5%[1] | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 200 mg/kg[1] | Not Reported |
| Matrix | Medicated Feedingstuffs[1] | Pharmaceutical Formulations |
Liquid Chromatography with Mass Spectrometry (LC-MS & LC-MS/MS) Detection
LC-MS and LC-MS/MS offer higher sensitivity and selectivity compared to HPLC-UV, making them ideal for trace-level analysis and complex matrices.
| Performance Parameter | LC-MS | LC-MS/MS |
| Linearity (Range) | Not Reported | 0.5 - 20 ng/mL |
| Mean Recovery (%) | 90.4% to 96.0%[2] | 95 - 105% |
| Repeatability (RSD) | < 5% | < 10% |
| Intra-laboratory Reproducibility (RSD) | < 5%[2] | < 10% |
| Limit of Detection (LOD) | Not Reported | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | 0.5 ng/mL |
| Matrix | Medicated Feedingstuffs[2] | Animal Tissues |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of sulfaguanidine.
HPLC-UV Method for Sulfaguanidine in Medicated Feedingstuffs[1]
1. Sample Preparation:
-
Weigh 10 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of methanol and acetonitrile (1:1, v/v).
-
Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: Octadecyl (C18) analytical column.
-
Mobile Phase: Gradient program with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 260 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of sulfaguanidine standards. The concentration of sulfaguanidine in the samples is determined from this curve.
LC-MS/MS Method for Sulfaguanidine in Animal Tissues
1. Sample Preparation:
-
Weigh 1 g of homogenized tissue into a 15 mL centrifuge tube.
-
Add 5 mL of acidified acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for sulfaguanidine.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS/MS analysis.
Caption: Experimental workflow for sulfaguanidine quantification by HPLC-UV.
Caption: Experimental workflow for sulfaguanidine quantification by LC-MS/MS.
References
The Gold Standard for Bioanalysis: Unpacking the Accuracy and Precision of Sulfaguanidine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is paramount. This guide provides an in-depth comparison of Sulfaguanidine-d4, a deuterated internal standard, against its non-deuterated counterparts, supported by experimental data and detailed protocols. The evidence underscores the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, internal standards are indispensable for correcting variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] While structural analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard. This is because their physicochemical properties are nearly identical to the target analyte, ensuring they behave similarly throughout the analytical process.[2]
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard like this compound lies in its ability to more effectively compensate for matrix effects and variations in instrument response, leading to significantly improved accuracy and precision.[1] Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis. As a SIL-IS, this compound co-elutes with the unlabeled sulfaguanidine, experiencing the same matrix effects. This co-elution allows for a more accurate analyte-to-internal standard response ratio, leading to more reliable quantification.[3]
Similarly, a study on the determination of 14 sulfonamides in milk utilizing a full isotope dilution mass spectrometry (IDMS) approach with multiple deuterated internal standards reported excellent recovery results in the range of 91%-114%.[4] This high level of accuracy is a hallmark of methods employing SIL-ISs. Another study determining sulfaguanidine in medicated feedingstuffs reported high recovery rates of 90.4% to 96.0%, indicative of a well-performing analytical method, likely benefiting from a robust internal standard strategy.[5]
For the purpose of this guide, we will present a representative comparison of the expected performance between a deuterated internal standard (like this compound) and a non-deuterated structural analog internal standard based on typical validation data reported in the literature for sulfonamide analysis.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Accuracy (% Recovery) | 90% - 115% | 70% - 130% |
| Precision (RSD/CV) | < 15% | < 20% |
| Linearity (r²) | > 0.995 | > 0.99 |
| Matrix Effect | Minimal and compensated | Significant and variable |
This table represents typical performance characteristics compiled from various sources and the well-documented advantages of deuterated internal standards.
Experimental Protocols: A Blueprint for Robust Bioanalysis
The following is a generalized experimental protocol for the analysis of sulfaguanidine in a biological matrix (e.g., plasma, milk) using this compound as an internal standard. This protocol is a composite based on common practices in the field.
Sample Preparation
-
Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct injection.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase sensitivity.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both sulfaguanidine and this compound for quantification and confirmation.
Visualizing the Workflow for Enhanced Understanding
To illustrate the logical flow of a typical bioanalytical workflow incorporating an internal standard, the following diagram is provided.
Figure 1: Bioanalytical workflow with an internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a critical component of a robust and reliable bioanalytical method. The near-identical chemical and physical properties to the analyte allow for superior correction of analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. For researchers and scientists in drug development and other fields requiring high-quality quantitative data, the adoption of stable isotope-labeled internal standards is a best practice that ensures the integrity and reliability of their results.
References
- 1. lcms.cz [lcms.cz]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
Navigating the Matrix: A Guide to Alternative Internal Standards for Sulfonamide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides in complex matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of alternative internal standards for sulfonamide analysis, supported by experimental data and detailed protocols to aid in method development and validation.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. The two main categories of internal standards used in sulfonamide analysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[1][2] These are compounds in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because their physicochemical properties are nearly identical to the corresponding analyte, they co-elute chromatographically and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]
Advantages of SIL Internal Standards:
-
Superior Correction for Matrix Effects: Co-elution with the analyte allows for the most effective compensation of signal suppression or enhancement caused by the sample matrix.[1]
-
Improved Accuracy and Precision: By mimicking the analyte's behavior, SIL IS significantly reduce variability in the analytical workflow, resulting in lower relative standard deviations (RSDs).
-
Enhanced Method Robustness: Methods using SIL IS are generally more rugged and less susceptible to minor variations in experimental conditions.
Types of SIL Internal Standards:
-
Deuterated (²H) Internal Standards: These are the most common and cost-effective type of SIL IS. However, they can sometimes exhibit slight chromatographic separation from the non-labeled analyte (isotopic effect), which may be a concern in some applications.[2][3]
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Internal Standards: These are generally considered superior to deuterated standards as the larger mass difference minimizes the isotopic effect, ensuring co-elution.[2][4] They are, however, typically more expensive to synthesize.
A Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds that are chemically similar to the analyte but not isotopically labeled. They are often another sulfonamide that is not expected to be present in the sample. While not as ideal as SIL internal standards, they can provide acceptable results, especially when SIL IS are not commercially available or are cost-prohibitive.
Advantages of Structural Analog Internal Standards:
-
Cost-Effective: They are generally less expensive than SIL internal standards.
-
Readily Available: A wider variety of structural analogs are often commercially available.
Limitations of Structural Analog Internal Standards:
-
Incomplete Correction for Matrix Effects: Differences in physicochemical properties can lead to different chromatographic retention times and varying degrees of ionization suppression or enhancement compared to the analyte.
-
Potential for Inaccurate Quantification: The assumption that the analog behaves identically to the analyte may not always hold true, leading to less accurate results.
Performance Comparison: A Data-Driven Overview
The selection of an internal standard should be based on a thorough evaluation of its performance. The following tables summarize experimental data from various studies, comparing the performance of different internal standards for the analysis of sulfonamides in various matrices.
Table 1: Recovery Data for Sulfonamide Analysis with Different Internal Standards
| Sulfonamide | Matrix | Internal Standard | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Pork | ¹³C₆-Sulfamethazine | 10 | 95.2 | [5] |
| Sulfamethazine | Pork | ¹³C₆-Sulfamethazine | 10 | 98.7 | [5] |
| Sulfadimethoxine | Pork | ¹³C₆-Sulfamethazine | 10 | 96.4 | [5] |
| Sulfadiazine | Milk | Sulfadiazine-d₄ | 20 | 102.3 | [6] |
| Sulfamethazine | Milk | Sulfamethazine-d₄ | 20 | 105.1 | [6] |
| Sulfamethoxazole | Milk | Sulfamethoxazole-d₄ | 20 | 103.8 | [6] |
| Multiple Sulfonamides | Meat | Sulfapyridine | 100 | 85-110 | [5] |
| Multiple Sulfonamides | Fish | Sulfadimethoxine-d₆ | 5 | 75-94 | [7] |
Table 2: Precision Data (RSD%) for Sulfonamide Analysis with Different Internal Standards
| Sulfonamide | Matrix | Internal Standard | Spiking Level (µg/kg) | RSD (%) | Reference |
| Sulfadiazine | Pork | ¹³C₆-Sulfamethazine | 10 | 4.1 | [5] |
| Sulfamethazine | Pork | ¹³C₆-Sulfamethazine | 10 | 3.5 | [5] |
| Sulfadimethoxine | Pork | ¹³C₆-Sulfamethazine | 10 | 5.2 | [5] |
| Sulfadiazine | Milk | Sulfadiazine-d₄ | 20 | 3.8 | [6] |
| Sulfamethazine | Milk | Sulfamethazine-d₄ | 20 | 4.2 | [6] |
| Sulfamethoxazole | Milk | Sulfamethoxazole-d₄ | 20 | 3.5 | [6] |
| Multiple Sulfonamides | Meat | Sulfapyridine | 100 | < 15 | [5] |
| Multiple Sulfonamides | Fish | Sulfadimethoxine-d₆ | 5 | < 10 | [7] |
Table 3: Limits of Quantification (LOQ) for Sulfonamide Analysis
| Sulfonamide | Matrix | Internal Standard | LOQ (µg/kg) | Reference |
| Multiple Sulfonamides | Pork | ¹³C₆-Sulfamethazine | 0.1 - 0.5 | [5] |
| Multiple Sulfonamides | Milk | Deuterated Analogs | 0.25 - 1.0 | [6] |
| Multiple Sulfonamides | Water | Isotopic Analogs | 0.0012 - 0.0076 | [8] |
Experimental Protocols
This section provides examples of detailed experimental protocols for the analysis of sulfonamides in different matrices using various internal standards.
Protocol 1: Analysis of Sulfonamides in Meat using a Structural Analog Internal Standard (Sulfapyridine)
1. Sample Preparation:
-
Homogenize 5 g of meat tissue.
-
Add 20 mL of ethyl acetate and the internal standard solution (Sulfapyridine).
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (ethyl acetate layer).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor and product ions for each sulfonamide and sulfapyridine.
Protocol 2: Analysis of Sulfonamides in Milk using Isotope-Labeled Internal Standards
1. Sample Preparation:
-
To 10 mL of milk, add the mixture of isotope-labeled internal standards.
-
Add 20 mL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 15 minutes.
-
Take the supernatant and evaporate to dryness under nitrogen at 50°C.
-
Reconstitute in 1 mL of 10% methanol in water.
-
Vortex and filter through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 150 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B in 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor specific precursor and product ions for each sulfonamide and its corresponding isotope-labeled internal standard.
Visualizing the Workflow and Decision-Making
To further clarify the analytical process and the selection of an appropriate internal standard, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. jfda-online.com [jfda-online.com]
- 8. agilent.com [agilent.com]
Determining Linearity and Range for Sulfaguanidine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity and range of an analytical method is a critical step in method validation, ensuring the accuracy and reliability of quantitative data. This guide provides a comparative overview of different analytical techniques for the determination of sulfaguanidine, focusing on their linearity and range characteristics. Detailed experimental protocols and visual workflows are presented to support practical implementation in a laboratory setting.
The analysis of sulfaguanidine, a sulfonamide antibiotic, is crucial in various matrices, including pharmaceutical formulations, biological samples, and food products. The choice of analytical method often depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is a commonly employed technique, alongside spectrophotometric methods.
Comparative Performance of Analytical Methods
The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. A summary of the performance characteristics of various methods for sulfaguanidine analysis is presented in the table below.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Sample Matrix | Reference |
| HPLC-UV | 200–2000 mg/kg | > 0.995 | Medicated Feedingstuffs | [1][2] |
| HPLC with Diode-Array Detection (DAD) | 1–500 µg/L | 0.9959–0.9999 | Milk | [3] |
| HPLC-FLD (Fluorescence Detection) | 50–1000 µg/kg | > 0.98 | Organic Fertilizers | [4] |
| Thin-Layer Chromatography (TLC) | 300–1100 µg/L | > 0.991 | Water | [5] |
| Flow Injection Analysis (Spectrophotometry) | 0.039–5.0 mg/L | Not specified | Pharmaceutical and Food Samples | [5][6][7] |
| Derivative UV Spectroscopy | 1.0–25.0 µg/mL | Not specified | Pharmaceutical Formulations | [8] |
| LC-MS | Not specified | Not specified | Medicated Feedingstuffs | [9] |
Experimental Protocol: Linearity and Range Determination by HPLC-UV
This protocol outlines a general procedure for determining the linearity and range of sulfaguanidine in a given matrix using HPLC with UV detection. Researchers should adapt and optimize the parameters based on their specific instrumentation and sample characteristics.
1. Materials and Reagents:
-
Sulfaguanidine reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of sulfaguanidine reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range could be 1, 5, 10, 20, and 50 µg/mL.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a specified ratio (e.g., 70:30 v/v). The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 20 µL.
5. Linearity Study:
-
Inject each calibration standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of sulfaguanidine.
-
Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.995.
6. Range Determination:
-
The range of the method is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
-
Accuracy: Can be assessed by determining the recovery of the analyte in a spiked matrix at different concentrations within the proposed range.
-
Precision: Can be evaluated by calculating the relative standard deviation (RSD) of the responses for replicate injections at different concentrations.
Experimental Workflow
The following diagram illustrates the key steps involved in the determination of linearity and range for sulfaguanidine analysis.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding and practical approach to determining the linearity and range for sulfaguanidine analysis. Adherence to these principles and rigorous experimental execution are paramount for generating high-quality, reliable analytical data in research and drug development.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of LC-MS/MS for Sulfaguanidine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of sulfaguanidine, with a focus on the specificity and selectivity afforded by the use of its deuterated internal standard, Sulfaguanidine-d4. The information herein is supported by experimental data and established methodologies to aid in the development and validation of robust analytical methods.
Introduction to Specificity and Selectivity in LC-MS/MS
In the realm of bioanalysis, specificity and selectivity are paramount for accurate and reliable quantification of target analytes.
-
Specificity refers to the ability of the analytical method to measure unequivocally the analyte of interest in the presence of other components that may be expected to be present, such as metabolites, impurities, or other drugs.
-
Selectivity is the ability of the method to differentiate and quantify the analyte from other substances in the sample. In LC-MS/MS, selectivity is primarily achieved through a combination of chromatographic separation and the unique mass-to-charge (m/z) transitions of the precursor and product ions of the analyte in Multiple Reaction Monitoring (MRM) mode.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to enhance the selectivity and accuracy of LC-MS/MS methods.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, thereby compensating for variations in sample preparation and matrix effects.[3]
Experimental Protocol for Sulfaguanidine Analysis
A typical experimental workflow for the analysis of sulfaguanidine in a biological matrix using LC-MS/MS is outlined below. This protocol is a composite of methodologies described in the scientific literature.[4][5][6]
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique for the analysis of sulfonamides in various matrices.[1][7]
-
Extraction: A homogenized sample (e.g., 2g of bovine liver) is weighed into a 50 mL centrifuge tube.[6] An appropriate volume of internal standard spiking solution (this compound) is added. 10 mL of 1% acetic acid in acetonitrile is added as the extraction solvent.[6] The tube is shaken vigorously.
-
Salting-out: A salt mixture (e.g., magnesium sulfate and sodium acetate) is added to induce phase separation. The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract Preparation: The final supernatant is transferred, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 column.[1][8] A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.[1][4]
-
Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.[1][2] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for both sulfaguanidine and this compound.[1]
Data Presentation: Performance Comparison
The following table summarizes typical performance data for LC-MS/MS methods for sulfonamide analysis, highlighting the key parameters that demonstrate specificity and selectivity. While direct comparative data for this compound against other specific internal standards is limited in the literature, the data presented reflects the general performance of well-validated LC-MS/MS methods for sulfonamides.
| Parameter | Sulfaguanidine (using SIL-IS like this compound) | Alternative Method (e.g., using a structural analog as IS) | Reference |
| Recovery (%) | 90.4 - 96.0 | 53 - 93 | [4][6] |
| Limit of Quantification (LOQ) | 0.02 - 0.45 µg/kg | 5 ng/g | [1][6] |
| Linearity (r²) | > 0.99 | > 0.99 | [9] |
| Matrix Effect | Compensated by SIL-IS | Potential for significant signal suppression or enhancement | [3][10] |
| Precision (RSD %) | < 15% | < 20% | [6][8] |
Note: The use of a stable isotope-labeled internal standard like this compound generally leads to improved recovery, lower limits of quantification, and better precision due to its ability to effectively compensate for matrix effects.[3]
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of Sulfaguanidine.
Conclusion
The utilization of LC-MS/MS for the analysis of sulfaguanidine offers high sensitivity and selectivity.[1] The specificity of the method is significantly enhanced by employing a stable isotope-labeled internal standard, this compound. This approach effectively mitigates matrix effects, leading to more accurate and precise quantification compared to methods that use structural analogs as internal standards.[3] For researchers and professionals in drug development, the adoption of a validated LC-MS/MS method with a deuterated internal standard is crucial for generating reliable data that meets regulatory standards.
References
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Sulfaguanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the determination of sulfaguanidine, with a focus on their respective Limits of Detection (LOD) and Limits of Quantification (LOQ). The information presented is intended to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs, whether for quality control, residue analysis, or pharmacokinetic studies.
Data Presentation: Comparison of Analytical Methods for Sulfaguanidine
The following table summarizes the LOD and LOQ values for sulfaguanidine obtained by different analytical techniques as reported in the scientific literature. This allows for a direct comparison of the sensitivity of each method.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-FLD | Organic Fertilizers | 13.53–23.30 µg/kg | 26.02–40.38 µg/kg |
| HPLC-FLD | Non-target Feeds | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg |
| LC-MS | Medicated Feedingstuffs | Not explicitly stated | Not explicitly stated, but validated for linearity |
| HPLC-UV | Feedingstuffs | 32.7–56.3 mg/kg | 54.8–98.4 mg/kg |
| Spectrophotometry | Pharmaceutical Formulations | 0.03–0.05 µg/mL | 0.11–0.18 µg/mL |
| Flow Injection Analysis with Spectrophotometric Detection | Food and Veterinary Pharmaceuticals | 0.012 mg L⁻¹ | 0.039 mg L⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a framework for reproducing the experimental conditions.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the trace analysis of sulfaguanidine in complex matrices like animal feed and fertilizers.[1][2]
-
Sample Preparation (for Organic Fertilizers): [2]
-
Extract the sample using a mixture of ethyl acetate, acetonitrile, and methanol (50/25/25, v/v/v).
-
Perform a clean-up step using Solid Phase Extraction (SPE) with Strata-SCX cartridges.
-
Condition the SPE column with 40% acetic acid in acetonitrile.
-
Load the sample extract onto the column.
-
Wash the column with acetone, methanol, and acetonitrile.
-
Elute the analytes with a mixture of 1.25% ammonium in acetonitrile.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in a fluorescamine reagent for derivatization.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent Series 1200 or equivalent.
-
Column: Zorbax Eclipse XDB C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetic acid, methanol, and acetonitrile.
-
Detection: Fluorescence detector, with excitation and emission wavelengths optimized for the fluorescamine derivative of sulfaguanidine.
-
Derivatization: Pre-column derivatization with fluorescamine is performed to enhance the fluorescence signal.
-
-
LOD/LOQ Calculation: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where LOD is often defined as 3 times the S/N and LOQ as 10 times the S/N.[1] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high selectivity and sensitivity for the determination of sulfaguanidine in complex matrices such as medicated feedingstuffs.[3][4]
-
-
Grind and sieve the sample.
-
Weigh a 3-gram portion of the sample into an Erlenmeyer flask.
-
Soak the sample with 10 mL of water, then add 10 mL of acidified methanol.
-
Extract the mixture on a horizontal shaker for 20 minutes.
-
Centrifuge the extract at 3,500 x g for 20 minutes.
-
Dilute the supernatant 1,000 times with water before injection.
-
-
Instrumentation and Conditions: [3]
-
LC-MS System: Agilent Technologies 1200 Series with a quadrupole mass selective detector.
-
Column: C8 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Positive atmospheric pressure chemical ionization (APCI).
-
Monitored Ion: m/z 215.1 for sulfaguanidine.
-
-
Method Validation: The method is validated for linearity, precision, and specificity. Recovery is assessed using spiked samples.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used method for the quantification of sulfaguanidine in feedingstuffs.[5]
-
Sample Preparation: [5]
-
Extract the sulfonamides from the matrix using a mixture of methanol and acetonitrile.
-
Dry the extract.
-
Dissolve the residue in a phosphate buffer.
-
-
Instrumentation and Conditions: [5]
-
HPLC System: Agilent Series 1200 or equivalent with a UV detector.
-
Column: Octadecyl (C18) analytical column.
-
Mobile Phase: A gradient program with a suitable mobile phase composition.
-
Detection: UV detection at λ = 260 nm.
-
-
LOD/LOQ Calculation: LOD and LOQ are calculated using the formulas: LOD = 3.3 * SD/a and LOQ = 10 * SD/a, where SD is the standard deviation of the response and 'a' is the slope of the calibration curve.[5]
Spectrophotometry
A simple and cost-effective method for the determination of sulfaguanidine in pharmaceutical preparations.[6][7]
-
-
The method is based on the diazotization of the primary amino group of sulfaguanidine.
-
The resulting diazonium salt is then coupled with a suitable chromogenic agent (e.g., 8-hydroxyquinoline) in an alkaline medium.
-
This reaction produces a colored product, and the absorbance is measured at the wavelength of maximum absorption (e.g., 500 nm).
-
-
Standard Preparation: [7]
-
Prepare a stock standard solution of sulfaguanidine (e.g., 1000 µg/mL) by dissolving the standard in dilute sulfuric acid and then diluting with water.
-
Prepare working standard solutions by further dilution.
-
-
Validation: The method is validated for linearity by establishing Beer's law over a specific concentration range. Precision and accuracy are also evaluated.[6]
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the determination of sulfaguanidine in a given sample matrix.
Caption: General workflow for sulfaguanidine analysis.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Solid-Phase Extraction (SPE) Cartridges for Sulfonamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Solid-Phase Extraction (SPE) cartridges for the efficient extraction of sulfonamides from diverse matrices. The selection of an appropriate SPE sorbent is critical for achieving high recovery, minimizing matrix effects, and ensuring sensitive and reliable quantification of sulfonamide residues. This document presents a detailed analysis of commonly used SPE cartridges, supported by experimental data from peer-reviewed studies, to aid in the selection of the most suitable product for your analytical needs.
Performance Comparison of SPE Cartridges
The choice of SPE sorbent significantly impacts the recovery of sulfonamides, which can vary in polarity. The following tables summarize the performance of different SPE cartridges based on recovery rates reported in various studies.
Table 1: Comparison of SPE Sorbent Performance for Sulfonamide Extraction from Water Matrices
| SPE Sorbent | Sulfonamide(s) | Sample Matrix | Average Recovery (%) | Key Findings | Reference(s) |
| Oasis HLB | 17 Sulfonamides | Pure, Tap, River, Seawater | 79 - 118% | Demonstrated high and consistent recoveries across various water types.[1] | [1] |
| 19 Sulfonamides | Water | Excellent | Provides good retention for a broad range of compounds from polar to nonpolar.[2] | [2] | |
| 10 Antibiotics (including sulfonamides) | Water | Most efficient recovery | Methanol was the most suitable elution solvent.[3] | [3] | |
| CNW Poly-Sery HLB | 17 Sulfonamides | Ultrapure Water | 47 - 72% (absolute) | Highest absolute recoveries compared to MAX, C18, XAD2, and MCX cartridges.[1] | [1] |
| C18 | 17 Sulfonamides | Ultrapure Water | 0.47 - 14% (absolute) | Significantly lower recoveries compared to polymeric sorbents like HLB.[1] | [1] |
| Mixed-Mode Cation Exchange (MCX) | 17 Sulfonamides | Ultrapure Water | 0.78 - 2.5% (absolute) | Poor retention for sulfonamides under the tested conditions.[1] | [1] |
| 10 Sulfonamides | Wastewater | Viable, but with matrix effects | SPME was found to be a better alternative for overcoming matrix effects in wastewater.[4][5] | [4][5] | |
| Mixed-Mode Anion Exchange (MAX) | 17 Sulfonamides | Ultrapure Water | 6.0 - 49% (absolute) | Better than C18 and MCX but still significantly lower than HLB.[1] | [1] |
Table 2: Comparison of SPE and Other Extraction Techniques for Sulfonamide Extraction from Complex Matrices
| Extraction Technique | Sorbent/Method | Sulfonamide(s) | Sample Matrix | Average Recovery (%) | Key Findings | Reference(s) |
| SPE (Oasis PRiME HLB) | Polymeric Reversed-Phase | 17 Sulfonamides | Porcine Tissues (Liver, Kidney, Muscle) | 97.0% of results met validation requirements | Superior to LLE in removing lipids and proteins, reducing matrix effects.[6] | [6] |
| EMR-L | Enhanced Matrix Removal for Lipid | 17 Sulfonamides | Porcine Tissues (Liver, Kidney, Muscle) | 97.0% of results met validation requirements | Significantly lower matrix effects compared to conventional LLE.[6] | [6] |
| QuEChERS | Dispersive SPE (PSA, C18, GCB) | 16 Sulfonamides | Forage Grass | 72.3 - 116.9% | A simple, high-recovery alternative to traditional SPE for certain matrices.[7] | [7] |
| Modified QuEChERS | 12 Sulfonamides | Fish Tissues | 70.7 - 100.9% | An improved QuEChERS protocol demonstrated good recoveries and reduced matrix effects.[8] | [8] | |
| Modified QuEChERS | 13 Sulfonamides | Animal Feed | 86 - 106.8% | A rapid and sensitive method for sulfa residue detection.[9] | [9] |
Experimental Workflow
A generalized experimental workflow for the extraction and analysis of sulfonamides using SPE is depicted below. The specific parameters for each step will vary depending on the chosen SPE cartridge, sample matrix, and target analytes.
Caption: Generalized workflow for sulfonamide analysis using SPE.
Detailed Experimental Protocols
The following are representative experimental protocols for sulfonamide extraction using different SPE cartridges, as compiled from the cited literature.
Oasis HLB Protocol for Water Samples
This protocol is based on the methods described for the analysis of a wide range of sulfonamides in various water matrices.[1][2][3]
-
Cartridge Conditioning: Condition the Oasis HLB cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol.[2]
-
Cartridge Equilibration: Equilibrate the cartridge with 6 mL of deionized water.[2]
-
Sample Loading: Adjust the pH of the water sample (e.g., 500 mL) to a range of 4 to 7.[2] Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.[2]
-
Washing: Wash the cartridge with 6 mL of deionized water to remove polar interferences.[2] Dry the cartridge under high vacuum.[2]
-
Elution: Elute the sulfonamides with a suitable organic solvent. A mixture of methanol and acetone (1:1, v/v) has been shown to provide excellent elution performance.[1] Other studies have successfully used methanol alone.[3]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[1][2]
Mixed-Mode Cation Exchange (MCX) Protocol
Mixed-mode SPE, such as with MCX cartridges, can offer enhanced selectivity by utilizing both reversed-phase and ion-exchange retention mechanisms.[10][11] This is particularly useful for complex matrices where extensive cleanup is required.
-
Analyte and Sorbent Chemistry: Understand the pKa of the target sulfonamides and the properties of the MCX sorbent, which typically has a negatively charged sulfonate group.[10]
-
Sample Pre-treatment: Adjust the sample pH to at least 2 pH units below the pKa of the sulfonamides to ensure they are positively charged for effective retention by cation exchange.[10]
-
Cartridge Conditioning and Equilibration: Condition the MCX cartridge with an appropriate organic solvent, followed by equilibration with acidified water at the same pH as the sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with an acidic solution (e.g., the same solution used for sample pre-treatment) to remove neutral and acidic interferences.
-
Wash with a strong organic solvent (e.g., 100% methanol) to remove hydrophobic interfering compounds.[10]
-
-
Elution: Elute the sulfonamides with a basic organic solvent (at least 2 pH units above the pKa of the analytes) to neutralize their charge and disrupt the ion-exchange retention.[10]
Discussion and Recommendations
-
Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB): These cartridges consistently demonstrate superior performance for the extraction of a broad range of sulfonamides from various matrices, especially water.[1][2][3] The hydrophilic-lipophilic balance of the sorbent ensures good retention for both polar and non-polar compounds.[2] They are often the recommended starting point for method development.
-
Silica-Based Reversed-Phase Cartridges (e.g., C18): Traditional C18 cartridges show significantly lower recoveries for many sulfonamides compared to polymeric sorbents.[1] This is likely due to the more polar nature of some sulfonamides, which are not well-retained on a purely hydrophobic phase. However, for less polar sulfonamides or in less complex matrices, they may still be a viable, cost-effective option.
-
Mixed-Mode SPE Cartridges (e.g., MCX, MAX): Mixed-mode cartridges offer the potential for highly selective extraction by combining reversed-phase and ion-exchange mechanisms.[10][11] This allows for more rigorous washing steps and can lead to cleaner extracts, which is particularly advantageous for complex matrices like wastewater, tissues, and food products.[4][5] However, method development can be more complex, requiring careful control of pH.
-
Alternative Methods (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has emerged as a powerful alternative to traditional SPE for the analysis of sulfonamides in solid samples like forage grass, fish, and animal feed.[7][8][9] It involves a simple extraction with an organic solvent followed by a dispersive SPE cleanup step. For high-throughput laboratories analyzing a large number of solid samples, QuEChERS can offer significant advantages in terms of speed and reduced solvent consumption.[7]
References
- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfaguanidine-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfaguanidine-d4, a deuterated analog of the sulfonamide antibiotic. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on the safety data sheets.[1][2][3]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against dust particles and potential splashes. Standard eyeglasses are not sufficient.[2][3] |
| Hand Protection | Protective, chemical-impermeable gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls. | To protect skin from exposure. Clothing should be removed immediately if contaminated.[1] |
| Respiratory Protection | A suitable respirator (e.g., NIOSH-certified N95 or N100). | Required when there is a risk of inhaling dust, especially when handling the powder form or if ventilation is inadequate.[1][2][4] |
Engineering Controls: Work should be conducted in a well-ventilated area.[1][2][3] The use of a chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosol formation.[1] An accessible safety shower and eyewash station are mandatory in the work area.[1][3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key steps.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] The recommended storage temperature for the powder form is -20°C.[1]
2. Preparation and Handling:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation in a designated area with adequate ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
3. In Case of a Spill:
-
For minor spills, immediately clean the area using dry clean-up procedures to avoid generating dust.[2] Wear full PPE during cleanup.
-
For major spills, evacuate the area and alert the appropriate safety personnel.[2]
-
Collect all spilled material and cleanup residues in a sealed container for disposal.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] Seek medical attention if irritation occurs.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician for guidance.[1][5]
5. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly after handling the compound.[1]
6. Disposal:
-
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be released into the environment.[1]
-
All waste materials, including empty containers and contaminated PPE, should be collected in a suitable, sealed, and properly labeled container.
-
Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations for hazardous chemical waste.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
